molecular formula C6H9N3O2 B1422537 methyl 2-(3-amino-1H-pyrazol-1-yl)acetate CAS No. 1093967-39-5

methyl 2-(3-amino-1H-pyrazol-1-yl)acetate

Cat. No.: B1422537
CAS No.: 1093967-39-5
M. Wt: 155.15 g/mol
InChI Key: AXUGRGMAYULTQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(3-amino-1H-pyrazol-1-yl)acetate ( 1093967-39-5) is a chemical compound with the molecular formula C6H9N3O2 and a molecular weight of 155.15 g/mol . This compound serves as a versatile pyrazole-based building block in organic synthesis and medicinal chemistry research. The 3-aminopyrazole scaffold is a privileged structure in drug discovery, particularly in the development of kinase inhibitors . For instance, derivatives based on the N-(1H-pyrazol-3-yl)pyrimidin-4-amine moiety have been investigated as potent and selective inhibitors for understudied kinases like CDK16, which is implicated in various cancers and cellular processes such as vesicle trafficking and cell cycle regulation . As a key synthetic intermediate, this ester can be utilized in the preparation of more complex, functional molecules, including amino-acid functionalized tridentate pyrazolyl ligands for coordination chemistry and catalytic applications . Researchers value this compound for its amine and ester functional groups, which provide handles for further chemical modification and diversification. The supplied product is intended for research purposes only. It is not intended for diagnostic or therapeutic use. Researchers should consult the safety data sheet (SDS) prior to use and handle the compound with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

methyl 2-(3-aminopyrazol-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2/c1-11-6(10)4-9-3-2-5(7)8-9/h2-3H,4H2,1H3,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXUGRGMAYULTQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C=CC(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1093967-39-5
Record name methyl 2-(3-amino-1H-pyrazol-1-yl)acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

methyl 2-(3-amino-1H-pyrazol-1-yl)acetate IUPAC name

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Structural Characterization and Synthetic Utility of Methyl 2-(3-amino-1H-pyrazol-1-yl)acetate

Executive Summary

This compound is a pivotal bifunctional heterocyclic building block. Characterized by a reactive exocyclic amine at position 3 and an electrophilic ester tethered to the N1 nitrogen, it serves as a "linchpin" intermediate in the synthesis of fused heterocyclic systems, most notably pyrazolo[1,5-a]pyrimidines . These fused systems are privileged scaffolds in medicinal chemistry, serving as the core architecture for varying classes of kinase inhibitors, GABA-A receptor modulators (e.g., Zaleplon), and anticancer agents.

This guide provides a definitive technical analysis of its nomenclature, a regioselective synthetic protocol, and its application in fragment-based drug design (FBDD).

Chemical Identity & Nomenclature

Precise nomenclature is critical due to the tautomeric nature of the pyrazole ring.

  • IUPAC Name: this compound

  • Systematic Breakdown:

    • Parent Structure: Acetate (ester).

    • Substituent: (3-amino-1H-pyrazol-1-yl) attached at the 2-position of the acetate.[1]

    • Ring Numbering: The nitrogen attached to the acetate side chain is designated as position 1 (

      
      ), fixing the amino group at position 3 (
      
      
      
      ).

Tautomeric Ambiguity (The "Trap"): Unsubstituted 3-aminopyrazole exists in equilibrium between the 3-amino-1H-pyrazole and 5-amino-1H-pyrazole tautomers. When alkylating this scaffold, two regioisomers are possible.[2][3] The target molecule discussed here is the 3-amino isomer (N1-alkylation relative to the amine), which is distinct from the 5-amino isomer (N2-alkylation).

Synthesis & Regiocontrol Strategy

The synthesis of this compound relies on the


-alkylation of 3-aminopyrazole with methyl bromoacetate (or chloroacetate).

The Challenge: Regioselectivity. The pyrazole ring possesses two nucleophilic nitrogens.

  • 
     (adjacent to Carbon):  Alkylation here yields the 3-amino isomer (Target).
    
  • 
     (adjacent to Nitrogen):  Alkylation here yields the 5-amino isomer (Impurity).
    

Mechanism & Control: Under basic conditions (e.g.,


 in DMF or MeCN), the reaction is governed by both steric and electronic factors. While mixtures are common, the 3-amino isomer  is often the thermodynamically favored product or can be isolated via crystallization due to significant polarity differences induced by the ester tail.
Pathway Visualization

G Start 3-Aminopyrazole (Tautomeric Mix) TS Transition State (Nucleophilic Attack) Start->TS Deprotonation Reagent Methyl Bromoacetate (+ Base: K2CO3) Reagent->TS Prod1 Target: this compound (3-Amino Isomer) TS->Prod1 N1 Alkylation (Major) Prod2 Impurity: Methyl 2-(5-amino-1H-pyrazol-1-yl)acetate (5-Amino Isomer) TS->Prod2 N2 Alkylation (Minor)

Figure 1: Bifurcated alkylation pathway showing the competition between N1 and N2 nucleophilic sites.

Validated Experimental Protocol

This protocol is designed for the regioselective synthesis of the target compound.[2][4] It utilizes a mild base to minimize over-alkylation (poly-alkylation at the exocyclic amine).

Reagents Table:

ReagentMW ( g/mol )Equiv.[5]Role
3-Aminopyrazole 83.091.0Starting Material
Methyl Bromoacetate 152.971.1Electrophile
Potassium Carbonate (

)
138.212.0Base (Scavenger)
Acetonitrile (MeCN) -SolventPolar Aprotic Medium

Step-by-Step Methodology:

  • Preparation: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 3-aminopyrazole (1.0 equiv) in anhydrous Acetonitrile (10 mL per gram of substrate).

  • Base Addition: Add anhydrous

    
      (2.0 equiv) to the solution. The suspension should be stirred at room temperature for 15 minutes to ensure deprotonation/equilibration.
    
  • Alkylation: Cool the mixture to 0°C (ice bath). Dropwise add Methyl Bromoacetate (1.1 equiv) over 20 minutes. Note: Slow addition is crucial to prevent exotherms and bis-alkylation.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–16 hours. Monitor via TLC (System: 5% MeOH in DCM). The target spot will typically be less polar than the starting amine.

  • Workup: Filter the reaction mixture to remove inorganic salts (

    
    , excess 
    
    
    
    ). Wash the filter cake with fresh MeCN.
  • Isolation: Concentrate the filtrate under reduced pressure. The residue will likely contain a mixture of isomers (approx. 3:1 to 5:1 ratio favoring the target).

  • Purification: Recrystallize from a mixture of Ethyl Acetate/Hexanes or purify via flash column chromatography (

    
    , gradient 0-5% MeOH in DCM).
    
    • Checkpoint: Verify structure via

      
       NMR.[6] The 
      
      
      
      protons typically appear as a singlet around
      
      
      4.8–5.0 ppm.

Downstream Application: Pyrazolo[1,5-a]pyrimidine Synthesis

The primary utility of this compound is in the synthesis of pyrazolo[1,5-a]pyrimidines . The exocyclic amine (


) and the ring nitrogen (

) act as a 1,3-binucleophile.

When reacted with 1,3-dielectrophiles (such as


-keto esters or malonates), the molecule undergoes a condensation-cyclization cascade.
Mechanism of Action (Cyclization)
  • Condensation: The exocyclic amine attacks the ketone of the

    
    -keto ester (Schiff base formation).
    
  • Cyclization: The ring nitrogen (

    
    ) attacks the ester carbonyl of the 
    
    
    
    -keto ester.
  • Aromatization: Loss of water/alcohol yields the fused bicyclic system.

Reaction Substrate This compound Intermediate Intermediate: Schiff Base Formation Substrate->Intermediate Acid Cat. (AcOH) Reagent 1,3-Dicarbonyl (e.g., Acetylacetone) Reagent->Intermediate Acid Cat. (AcOH) Cyclization Cyclization Step: N2 Attack on Carbonyl Intermediate->Cyclization - H2O Product Pyrazolo[1,5-a]pyrimidine Scaffold Cyclization->Product Aromatization

Figure 2: The cascade reaction converting the pyrazole building block into the fused pyrazolo[1,5-a]pyrimidine drug scaffold.

References

  • Regioselectivity in Pyrazole Alkylation

    • Title: Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Deriv
    • Source:Molecules (via PubMed Central), 2022.
    • Relevance: Validates the regiochemical outcome of alkylating 3-aminopyrazoles with ester-based electrophiles.
    • Link:[Link]

  • Pyrazolo[1,5-a]pyrimidine Synthesis

    • Title: Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine.[3][4][7][8][9]

    • Source:Synthetic Communic
    • Relevance: Details the condensation of 3-aminopyrazoles with 1,3-dicarbonyls to form the fused ring system.
    • Link:[Link][5]

  • General Synthetic Utility

    • Title: Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition.[6]

    • Source:MDPI, 2023.
    • Relevance: Demonstrates the utility of acetate-functionalized heterocycles in broader organic synthesis.
    • Link:[Link]

Sources

Introduction: The Significance of the Aminopyrazole Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of Methyl 2-(3-amino-1H-pyrazol-1-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds.[1] Its derivatives are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[2][3] Specifically, the 3-aminopyrazole moiety serves as a critical synthon for creating more complex heterocyclic systems and is a key component in pharmaceuticals like the kinase inhibitor Ruxolitinib. The title compound, this compound, is a valuable bifunctional building block. The ester handle allows for further derivatization, such as amide bond formation, while the amino group provides a site for introducing diversity, making it a highly sought-after intermediate in the synthesis of compound libraries for drug discovery.

This guide provides a detailed overview of the primary synthetic strategies for obtaining this compound, focusing on the underlying chemical principles, regiochemical challenges, and detailed experimental protocols.

Retrosynthetic Analysis: Core Strategies

The synthesis of this compound can be approached via two principal retrosynthetic pathways. The choice between these routes depends on the availability of starting materials, desired scale, and the imperative for regiochemical purity.

  • Route A: Post-Formation Alkylation. This is the most common and direct approach. It involves the initial synthesis of the 3-aminopyrazole core, followed by a regioselective N-alkylation step to introduce the methyl acetate side chain.

  • Route B: Pre-Functionalized Hydrazine. This strategy involves constructing the pyrazole ring using a hydrazine derivative that already contains the acetate moiety. This can offer superior control over regioselectivity, as the substitution pattern is locked in during the cyclization step.

G cluster_title Retrosynthetic Strategies cluster_A Route A: Post-Formation Alkylation cluster_B Route B: Pre-Functionalized Hydrazine Target This compound A1 3-Aminopyrazole Target->A1 B1 Methyl 2-(hydrazinyl)acetate Target->B1 A1->Target N-Alkylation A2 Methyl 2-bromoacetate A2->Target N-Alkylation B1->Target Cyclocondensation B2 3-Carbon Synthon (e.g., 3-aminocrotononitrile) B2->Target Cyclocondensation

Caption: Retrosynthetic analysis of the target compound.

Route A: Synthesis via Post-Formation N-Alkylation

This route is bifurcated into two critical stages: the formation of the 3-aminopyrazole heterocycle and its subsequent alkylation.

Part 1: Synthesis of the 3-Aminopyrazole Core

The most efficient and widely utilized method for synthesizing 3-aminopyrazoles is the cyclocondensation reaction between a hydrazine and a β-ketonitrile or an α,β-unsaturated nitrile.[4] A common and commercially viable starting material is 3-aminocrotononitrile, which readily reacts with hydrazine.

Mechanism of Formation: The reaction proceeds via an initial Michael addition of the hydrazine to the β-carbon of the unsaturated nitrile, or condensation with the ketone of a β-ketonitrile. This is followed by an intramolecular cyclization where the terminal amino group attacks the nitrile carbon. A subsequent tautomerization yields the aromatic 3-aminopyrazole ring.

G cluster_mech Mechanism: 3-Aminopyrazole Synthesis Start Hydrazine + 3-Aminocrotononitrile Intermediate1 Michael Adduct (Acyclic Intermediate) Start->Intermediate1 Michael Addition Intermediate2 Cyclized Intermediate (Iminopyrazolidine) Intermediate1->Intermediate2 Intramolecular Cyclization Product 3-Aminopyrazole (Aromatic) Intermediate2->Product Tautomerization & Aromatization

Caption: Key steps in the formation of the 3-aminopyrazole ring.

Part 2: Regioselective N-Alkylation of 3-Aminopyrazole

This step is the most challenging aspect of Route A. The 3-aminopyrazole ring possesses two nucleophilic nitrogen atoms (N1 and N2), and alkylation can occur at either site, leading to a mixture of regioisomers: the desired 1-substituted product and the undesired 2-substituted (or tautomerically, the 5-amino) isomer.

Controlling Regioselectivity: The outcome of the alkylation is governed by a combination of steric and electronic factors, dictated by the reaction conditions.[5][6]

  • Steric Hindrance: The N1 position is generally less sterically hindered than the N2 position, which is adjacent to the amino group. Therefore, bulky alkylating agents or carefully chosen reaction conditions can favor N1 substitution.

  • Basicity and Solvent: The choice of base is critical. A strong, non-nucleophilic base like sodium hydride (NaH) or potassium carbonate (K2CO3) is typically used to deprotonate the pyrazole ring, forming the pyrazolate anion. The solvent can influence the solvation of this anion and the cation, thereby affecting the nucleophilicity of each nitrogen atom. Polar aprotic solvents like DMF or DMSO are common.[6]

  • Thermodynamic vs. Kinetic Control: N1-alkylation is often the thermodynamically favored product due to reduced steric strain, while N2-alkylation can sometimes be the kinetic product. Running the reaction at elevated temperatures can help favor the formation of the more stable N1 isomer.

G Start 3-Aminopyrazolate Anion N1_Product This compound (Desired N1 Isomer) Start->N1_Product Attack at N1 (Thermodynamically favored) N2_Product Methyl 2-(5-amino-1H-pyrazol-1-yl)acetate (Undesired N2 Isomer) Start->N2_Product Attack at N2 (Kinetically favored, sterically hindered) Reagent Methyl 2-bromoacetate (Br-CH2-COOCH3)

Caption: Regiochemical challenge in the N-alkylation of 3-aminopyrazole.

Experimental Protocol: Route A

This protocol is a representative procedure adapted from established methods for pyrazole synthesis and alkylation.[6][7]

Step 1: Synthesis of 3-Aminopyrazole
  • Reaction Setup: To a solution of 3-aminocrotononitrile (1.0 eq) in ethanol, add hydrazine hydrate (1.1 eq) dropwise at room temperature.

  • Reflux: Heat the reaction mixture to reflux (approx. 78°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the mixture to room temperature and concentrate under reduced pressure to remove the solvent.

  • Purification: The crude product can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield 3-aminopyrazole as a crystalline solid.

Step 2: N-Alkylation to yield this compound
  • Reaction Setup: In a flame-dried, three-neck flask under an inert atmosphere (N2 or Ar), suspend 3-aminopyrazole (1.0 eq) and potassium carbonate (K2CO3, 1.5 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Addition of Alkylating Agent: To this stirring suspension, add methyl 2-bromoacetate (1.1 eq) dropwise at room temperature.

  • Reaction: Heat the mixture to 60-70°C and stir for 8-12 hours, monitoring by TLC.

  • Work-up: After cooling to room temperature, pour the reaction mixture into ice-water and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate in vacuo. The resulting crude product will likely be a mixture of N1 and N2 isomers. Purify using column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to separate the regioisomers.

Quantitative Data Summary (Route A)

StepReactantsKey Reagents/SolventsTemperature (°C)Time (h)Typical Yield
1 3-Aminocrotononitrile, Hydrazine HydrateEthanol78 (Reflux)4 - 670-85%
2 3-Aminopyrazole, Methyl 2-bromoacetateK2CO3, DMF60 - 708 - 1240-60% (N1 isomer)

Yields are estimates based on analogous reactions and will vary based on reaction scale and purification efficiency.

Conclusion and Field Insights

The synthesis of this compound is a well-precedented yet nuanced process. While Route A is the most straightforward on paper, the critical challenge remains the regioselective N-alkylation. The separation of N1 and N2 isomers via chromatography can be difficult and costly at scale, impacting the overall process efficiency. For large-scale production, significant process development would be required to optimize the N1:N2 ratio, potentially by screening a wide array of bases, solvents, and temperature profiles. Route B, while potentially requiring a more complex initial synthon, often provides a more robust and scalable solution by circumventing the issue of regioselectivity altogether. The choice of synthetic strategy is therefore a critical decision in any drug development program, balancing upfront investment in route design against downstream processing costs.

References

  • MDPI. (n.d.). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues.
  • PubMed Central. (2022-09-08). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives.
  • Fichez, J., Busca, P., & Prestat, G. (n.d.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION.
  • ARKIVOC. (2009). Recent developments in aminopyrazole chemistry.
  • PMC. (n.d.). Synthesis of pyrazole derivatives and neuroprotective effect investigation.
  • MDPI. (2023-09-05). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review.
  • ResearchGate. (n.d.). Synthetic Approaches of Pyrazole Derivatives on Various Pharmacological Activity: A Review.
  • MDPI. (n.d.). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates.
  • ResearchGate. (n.d.). Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent.
  • Google Patents. (n.d.). US5616723A - Process for the preparation of 3-amino-5-methylpyrazole.
  • PMC - PubMed Central. (2023-11-07). Pyrazole: an emerging privileged scaffold in drug discovery.

Sources

methyl 2-(3-amino-1H-pyrazol-1-yl)acetate literature review

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2-(3-amino-1H-pyrazol-1-yl)acetate (CAS: 1093967-39-5 ) is a critical heterocyclic building block in modern medicinal chemistry. It serves as a bifunctional scaffold, possessing both a nucleophilic exocyclic amine and an electrophilic ester moiety. This dual functionality makes it an ideal precursor for the synthesis of fused bicyclic systems, particularly pyrazolo[1,5-a]pyrimidines and pyrazolo[1,5-a]pyrazines , which are privileged structures in kinase inhibitor discovery (e.g., PI3K, CDK inhibitors).

This guide details the regioselective synthesis of this core, its physicochemical profile, and its application in generating bioactive fused heterocycles.

Physicochemical Profile

PropertyData
IUPAC Name This compound
CAS Number 1093967-39-5
Molecular Formula C₆H₉N₃O₂
Molecular Weight 155.15 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO, MeOH, DCM; slightly soluble in water
Key Functionality 3-Amino group (Nucleophile), Ester (Electrophile), Pyrazole N2 (Weak Nucleophile)

Synthesis & Regioselectivity

The primary challenge in synthesizing this compound is controlling the regioselectivity of the alkylation reaction. 3-Aminopyrazole has three nucleophilic sites: the exocyclic amine (–NH₂), the pyrazole N1, and the pyrazole N2.

The Regioselectivity Challenge

Direct alkylation of 3-aminopyrazole with methyl bromoacetate can yield three isomers:

  • N1-alkylation (Desired): this compound.

  • N2-alkylation (Side Product): Methyl 2-(5-amino-1H-pyrazol-1-yl)acetate.

  • Exocyclic N-alkylation (Side Product): Methyl 2-((1H-pyrazol-3-yl)amino)acetate.

Optimized Synthetic Protocol

To maximize the yield of the N1-isomer, the reaction is typically performed under basic conditions that favor the formation of the pyrazolate anion, which directs alkylation to the ring nitrogens over the exocyclic amine.

Protocol:

  • Reagents: 3-Aminopyrazole (1.0 eq), Methyl bromoacetate (1.1 eq), Cesium Carbonate (Cs₂CO₃, 2.0 eq) or Sodium Hydride (NaH).

  • Solvent: Anhydrous DMF or Acetonitrile (ACN).

  • Procedure:

    • Dissolve 3-aminopyrazole in anhydrous DMF at 0°C.

    • Add base (Cs₂CO₃) and stir for 30 minutes to deprotonate the ring nitrogen.

    • Dropwise add methyl bromoacetate to the suspension.

    • Allow the reaction to warm to room temperature and stir for 4–12 hours.

  • Workup: Quench with water, extract with Ethyl Acetate (EtOAc). Wash organic layer with brine.

  • Purification: The isomers have distinct polarities. The N1-isomer is generally less polar than the N2-isomer and can be separated via silica gel column chromatography (Eluent: DCM/MeOH gradient).

Causality: The use of a hard base like Cs₂CO₃ or NaH ensures deprotonation of the pyrazole NH (pKa ~14), creating a resonant anion. While steric factors might suggest N2 attack is less hindered, electronic distribution often favors N1 alkylation in 3-substituted pyrazoles, though mixtures are common and require chromatographic separation.

Reaction Pathway Diagram[3]

SynthesisPathway Start 3-Aminopyrazole Intermediate Pyrazolate Anion Start->Intermediate Deprotonation Reagent Methyl Bromoacetate (Base: Cs2CO3/DMF) ProductN1 N1-Isomer (Target) This compound Reagent->ProductN1 Major Path (Kinetic/Thermo control) ProductN2 N2-Isomer (Byproduct) Methyl 2-(5-amino-1H-pyrazol-1-yl)acetate Reagent->ProductN2 Minor Path ProductExo Exocyclic-N (Byproduct) (Trace under basic conditions) Reagent->ProductExo Trace Intermediate->Reagent

Caption: Regioselective alkylation pathways of 3-aminopyrazole. Basic conditions favor ring nitrogen alkylation over exocyclic amine.

Medicinal Chemistry Applications

The primary utility of this compound lies in its ability to undergo cyclocondensation reactions to form bicyclic heterocycles. These scaffolds are bioisosteres of purines and are widely used in kinase inhibitor design.

Synthesis of Pyrazolo[1,5-a]pyrazines

This scaffold is prominent in inhibitors of PI3K and other lipid kinases.

  • Mechanism: The exocyclic amine attacks an electrophile (e.g., an acid chloride or aldehyde), followed by an intramolecular cyclization where the pyrazole N2 attacks the ester carbonyl (or a derived amide).

  • Workflow:

    • Amide Coupling: React the 3-amino group with a substituted carboxylic acid using HATU/DIPEA.

    • Cyclization: Treat the intermediate amide with acid (e.g., AcOH/reflux) or base to induce ring closure between the amide nitrogen and the ester.

Synthesis of Pyrazolo[1,5-a]pyrimidines

This scaffold is often found in CDK and CK2 inhibitors.

  • Mechanism: Condensation with 1,3-dielectrophiles such as 1,3-diketones or enaminones.

  • Workflow:

    • React the 3-amino group with a 1,3-diketone (e.g., acetylacetone).

    • The reaction typically proceeds via initial Schiff base formation followed by cyclization onto the ring nitrogen. Note: In this specific scaffold, the ester side chain at N1 allows for further diversification (e.g., conversion to an amide or alcohol) after the bicyclic core is formed.

Application Workflow Diagram

ApplicationWorkflow Core This compound (Core Scaffold) StepA1 1. Amide Coupling (R-COOH, HATU) Core->StepA1 N-Acylation StepB1 Condensation with 1,3-Dielectrophiles (e.g., Enaminones) Core->StepB1 Cyclocondensation PathA Route A: Pyrazolo[1,5-a]pyrazines (PI3K Inhibitors) TargetA Fused Bicyclic Lactam (Bioactive Core) PathA->TargetA StepA2 2. Intramolecular Cyclization (Acid/Base, Heat) StepA1->StepA2 StepA2->PathA PathB Route B: Pyrazolo[1,5-a]pyrimidines (CDK/CK2 Inhibitors) TargetB Fused Pyrimidine System (Bioactive Core) PathB->TargetB StepB1->PathB

Caption: Divergent synthesis pathways converting the core scaffold into bioactive fused heterocyclic systems.

References

  • Reagentia. this compound Product Page. Retrieved from

  • National Institutes of Health (NIH). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. PubMed Central. Retrieved from

  • MDPI. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules. Retrieved from

  • ResearchGate. Facile One-Pot Synthesis of the Pyrazolo[1,5-a]pyrazine Scaffold. Retrieved from

  • PubChem. Methyl 2-(3-nitro-1H-pyrazol-1-yl)acetate (Related Analog). Retrieved from

Technical Guide: Synthesis of Methyl 2-(3-amino-1H-pyrazol-1-yl)acetate

[1][2]

Executive Summary

Methyl 2-(3-amino-1H-pyrazol-1-yl)acetate (CAS: 1093967-39-5) is a critical heterocyclic building block, predominantly utilized in the development of kinase inhibitors (e.g., for oncology and inflammation) and agrochemicals.[1][2] Its structure features a pyrazole core functionalized with a primary amine at the C3 position and a methyl acetate moiety at the N1 position.[2]

This guide outlines two distinct synthetic pathways:

  • The De Novo Cyclization Route (Recommended): A regioselective condensation of hydrazine derivatives with acrylonitrile equivalents.[2] This route is preferred for its high fidelity in establishing the N1/C3 substitution pattern.[2]

  • The Direct Alkylation Route: A convergent approach using 3-aminopyrazole.[1][2] While operationally simple, this route requires rigorous control over tautomeric equilibria to minimize N2-alkylated byproducts.[1][2]

Retrosynthetic Analysis & Strategy

The synthesis of the target molecule hinges on the construction of the pyrazole ring or the functionalization of a pre-existing pyrazole core.

Logical Disconnection
  • Path A (Cyclization): Disconnection of the N1-C5 and C3-C4 bonds leads to Methyl hydrazinoacetate and 2-Chloroacrylonitrile (or 2,3-dichloropropionitrile).[1][2] This approach locks the N1 substituent early in the synthesis.[2]

  • Path B (Alkylation): Disconnection of the N1-C(alpha) bond leads to 3-Aminopyrazole and Methyl bromoacetate .[2]

Retrosynthesiscluster_0Path A: De Novo Cyclization (High Regiocontrol)cluster_1Path B: Direct Alkylation (Convergent)TargetThis compound(Target Molecule)Precursor1Methyl hydrazinoacetate(HCl Salt)Target->Precursor1  Retro-CyclizationPrecursor22-Chloroacrylonitrile(Electrophile)Target->Precursor2Precursor33-AminopyrazoleTarget->Precursor3  Retro-AlkylationPrecursor4Methyl BromoacetateTarget->Precursor4

Caption: Retrosynthetic disconnection showing the two primary logic paths. Path A offers superior regiocontrol by establishing the N1 substituent prior to ring closure.

Route 1: De Novo Cyclization (Primary Protocol)

Rationale: This route is designed to overcome the N1 vs. N2 isomerism issues inherent in pyrazole chemistry.[2] By using methyl hydrazinoacetate, the nucleophilic nitrogen bearing the acetate group is predetermined to become N1.[2]

Starting Materials
  • Methyl hydrazinoacetate hydrochloride (CAS: 63967-00-6)[1][2]

  • 2-Chloroacrylonitrile (CAS: 920-37-6)[1][2]

  • Base: Triethylamine (Et3N) or Potassium Carbonate (K2CO3)[2]

  • Solvent: Ethanol (EtOH) or Methanol (MeOH)[2]

Reaction Mechanism[2][3]
  • Free-basing: The hydrazine salt is neutralized in situ.[1][2]

  • Michael Addition: The unsubstituted nitrogen (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    ) of the hydrazine attacks the 
    
    
    -carbon of 2-chloroacrylonitrile.
  • Cyclization: The secondary nitrogen (bearing the acetate) attacks the nitrile carbon.[2]

  • Aromatization: Elimination of HCl and tautomerization yields the 3-amino-1-substituted pyrazole.[1][2]

Step-by-Step Protocol
  • Preparation: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, suspend methyl hydrazinoacetate hydrochloride (10 mmol, 1.40 g) in absolute ethanol (50 mL).

  • Neutralization: Add triethylamine (22 mmol, 3.0 mL) dropwise at 0°C. Stir for 15 minutes until the solution becomes clear (precipitated Et3N·HCl may be visible).[2]

  • Addition: Add 2-chloroacrylonitrile (11 mmol, 0.88 mL) dropwise over 10 minutes, maintaining the temperature at 0–5°C.

    • Note: 2-Chloroacrylonitrile is a lachrymator; handle in a fume hood.[1][2]

  • Reaction: Allow the mixture to warm to room temperature, then heat to reflux (78°C) for 4–6 hours. Monitor by TLC (5% MeOH in DCM) or LC-MS.[1][2]

  • Workup:

    • Cool the mixture to room temperature.

    • Remove ethanol under reduced pressure.[1][2]

    • Resuspend the residue in Ethyl Acetate (50 mL) and wash with water (2 x 20 mL) and brine (20 mL).[2]

    • Dry the organic layer over anhydrous ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
      , filter, and concentrate.
      
  • Purification: The crude product is often sufficiently pure.[2] If necessary, purify via flash column chromatography (Silica gel, Gradient: 0 ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     5% MeOH in DCM).
    

Expected Yield: 65–75% Key Advantage: Exclusive formation of the 3-amino-1-substituted isomer.[1][2]

Route 2: Direct Alkylation (Alternative Protocol)

Rationale: This route utilizes commercially available 3-aminopyrazole.[1][2] It is faster but requires careful chromatographic separation of the N1 (desired) and N2 (undesired) isomers.[2]

Regioselectivity Challenge

3-Aminopyrazole exists in a tautomeric equilibrium.[1][2] Under basic conditions, alkylation can occur at:

  • N1 (Major): Leads to the target 3-amino-1-alkylpyrazole.[1][2]

  • N2 (Minor): Leads to 5-amino-1-alkylpyrazole.[1][2]

  • Exocyclic Amine (Trace): Usually suppressed by using weak bases and controlling stoichiometry.[2]

Step-by-Step Protocol
  • Dissolution: Dissolve 3-aminopyrazole (10 mmol, 0.83 g) in anhydrous DMF (20 mL).

  • Deprotonation: Add Cesium Carbonate (

    
    ) (11 mmol, 3.58 g).
    
    • Insight: Cesium carbonate is preferred over potassium carbonate in DMF to enhance the nucleophilicity of the pyrazole anion and favor N1 alkylation via the "cesium effect."[2]

  • Alkylation: Cool to 0°C. Add Methyl bromoacetate (10 mmol, 0.95 mL) dropwise.

  • Stirring: Stir at 0°C for 1 hour, then allow to warm to room temperature and stir for 12 hours.

  • Quenching: Pour the reaction mixture into ice-water (100 mL). Extract with Ethyl Acetate (3 x 30 mL).

  • Purification (Critical):

    • The crude mixture will contain both isomers.[2]

    • Isomer Separation: Use flash chromatography (Hexane/Ethyl Acetate 1:1 ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
       100% EtOAc).
      
    • Identification: The N1-isomer (Target) typically elutes after the N2-isomer (less polar) or can be distinguished by NOE NMR (interaction between N-methylene and pyrazole C5-H).[1][2]

Expected Yield: 40–50% (isolated N1 isomer).[2]

Comparative Data Analysis

FeatureRoute 1: De Novo CyclizationRoute 2: Direct Alkylation
Regioselectivity High (>95:5) Moderate (N1:N2 ~ 3:1 to 4:[1][2]1)
Starting Material Cost Moderate (Hydrazine derivative)Low (3-Aminopyrazole)
Purification Simple (Crystallization/Wash)Difficult (Isomer separation required)
Scalability High (Fewer byproducts)Moderate (Chromatography bottleneck)
Atom Economy GoodGood

Pathway Visualization

The following diagram illustrates the mechanistic flow for the recommended De Novo Cyclization route.

ReactionPathwaySM1Methyl hydrazinoacetateInter1Intermediate A(Michael Adduct)SM1->Inter1  + SM2  Base (Et3N)SM22-ChloroacrylonitrileInter2Intermediate B(Cyclized Dihydropyrazole)Inter1->Inter2  Intramolecular  CyclizationProductThis compoundInter2->Product  -HCl  Aromatization

Caption: Mechanistic pathway for the cyclization of methyl hydrazinoacetate with 2-chloroacrylonitrile.

Safety & Handling (MSDS Highlights)

  • 2-Chloroacrylonitrile: Highly toxic by inhalation and skin contact.[1][2] Potent lachrymator. Use only in a well-ventilated fume hood.[1][2]

  • Methyl bromoacetate: Strong lachrymator and skin irritant.[2] Causes severe eye damage.[1][2]

  • 3-Aminopyrazole: Irritant.[1][2]

  • General: Wear nitrile gloves, safety goggles, and a lab coat.[2] Quench all hydrazine-containing waste with bleach (sodium hypochlorite) before disposal.[1][2]

References

  • Bagley, M. C., et al. (2006).[2] "A new one-step synthesis of 3-aminopyrazoles using microwave irradiation." Synlett, 2006(1), 0131-0134.[1][2]

  • Fichez, J., et al. (2012).[2] "Recent advances in aminopyrazoles synthesis and functionalization." Current Organic Chemistry, 16(11), 1331-1361.[1][2]

  • El-Taweel, F. M., & Elmaati, T. A. (2004).[1][2][3] "Recent developments in aminopyrazole chemistry." Arkivoc, 2009(i), 198-250.[1][2][3]

  • PubChem Compound Summary. (2025). "this compound (CAS 1093967-39-5)."[1][2][4] [2]

An In-depth Technical Guide on the Safe Handling of Methyl 2-(3-amino-1H-pyrazol-1-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Methyl 2-(3-amino-1H-pyrazol-1-yl)acetate is a heterocyclic compound of growing interest in medicinal chemistry and drug discovery.[1] As a member of the pyrazole class, it serves as a versatile building block in the synthesis of novel therapeutic agents.[2][3] Pyrazole derivatives are known to exhibit a wide spectrum of biological activities.[4] Given its reactive nature and potential biological effects, a thorough understanding of its safety and handling protocols is paramount for all laboratory personnel. This guide provides a comprehensive overview of the essential safety measures, handling procedures, and emergency responses related to this compound.

Chemical and Physical Properties

A foundational aspect of safe handling is understanding the substance's intrinsic properties. While specific experimental data for this compound is not extensively published, we can infer its characteristics from available data on similar pyrazole derivatives and general chemical principles.

PropertyValue/InformationSource/Rationale
Molecular Formula C6H9N3O2Derived from structure
Molecular Weight 155.16 g/mol Calculated from formula
Appearance Likely a solidBased on similar compounds[5]
Solubility Expected to be soluble in organic solventsCommon for similar heterocyclic compounds
Reactivity The amino group can react with acids and oxidizing agents. The ester group is susceptible to hydrolysis under acidic or basic conditions.General chemical principles of functional groups
Hazard Identification and GHS Classification

Anticipated Hazards:

  • Acute Oral Toxicity: Harmful if swallowed.[6]

  • Skin Corrosion/Irritation: Causes skin irritation.[6][7]

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[6][7]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[6][7]

GHS Pictograms (Anticipated):



Signal Word (Anticipated): Warning

Precautionary Statements (Anticipated):

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6]

  • P264: Wash hands and skin thoroughly after handling.[6][9]

  • P270: Do not eat, drink or smoke when using this product.[6]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[6][9]

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[6]

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[9]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9]

Exposure Controls and Personal Protection

The cornerstone of safe handling is the implementation of robust exposure controls. This involves a combination of engineering controls, administrative controls, and personal protective equipment (PPE).

Engineering Controls:

  • Ventilation: All handling of this compound should be conducted in a well-ventilated area.[9] A certified chemical fume hood is mandatory for any procedures that may generate dust or aerosols.[10]

  • Safety Equipment: An emergency eyewash station and safety shower must be readily accessible in the immediate work area.[9]

Personal Protective Equipment (PPE):

  • Eye and Face Protection: Chemical safety goggles or a face shield are required.[9]

  • Skin Protection:

    • Gloves: Chemically resistant gloves, such as nitrile or neoprene, must be worn.[9] It is crucial to inspect gloves for any signs of degradation or perforation before use.[9]

    • Lab Coat: A flame-resistant lab coat should be worn and properly fastened.

  • Respiratory Protection: If working outside of a fume hood where inhalation of dust is possible, a NIOSH-approved respirator is necessary.[10]

Safe Handling and Storage Procedures

Adherence to strict protocols during handling and storage is critical to prevent accidental exposure and maintain the integrity of the compound.

Handling:

  • Avoid all direct contact with the substance.[9]

  • Do not breathe in dust or vapors.[9]

  • Wash hands thoroughly after handling, even if gloves were worn.[9]

  • Ensure adequate ventilation at all times.[10][11]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[12]

  • Keep away from incompatible materials such as strong oxidizing agents, strong bases, amines, and strong reducing agents.[11]

  • Protect from moisture and heat.[10]

G cluster_storage Storage Protocol cluster_handling Handling Workflow storage_start Receive Compound check_container Inspect Container Integrity storage_start->check_container store_location Store in Cool, Dry, Ventilated Area check_container->store_location log_inventory Log in Inventory System store_location->log_inventory storage_end Stored Securely log_inventory->storage_end handling_start Retrieve from Storage don_ppe Don Appropriate PPE handling_start->don_ppe use_hood Work in Fume Hood don_ppe->use_hood weigh_handle Weigh/Handle Compound use_hood->weigh_handle clean_up Clean Work Area weigh_handle->clean_up remove_ppe Properly Remove PPE clean_up->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands handling_end Procedure Complete wash_hands->handling_end

Caption: Workflow for Safe Storage and Handling.

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

First-Aid Measures:

  • Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[9]

  • Skin Contact: In case of contact, immediately wash the skin with plenty of soap and water for at least 15 minutes.[9] Remove contaminated clothing and shoes. Get medical advice if skin irritation occurs.[9]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9] Remove contact lenses if present and easy to do.[9] Continue rinsing and seek immediate medical attention.[9]

  • Ingestion: If swallowed, wash out the mouth with water. Do NOT induce vomiting.[6] Call a physician or poison control center immediately.[6]

Accidental Release Measures:

  • Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment.[11]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

  • Methods for Cleaning Up: Sweep up the spilled solid material, taking care to avoid generating dust, and place it in a suitable, closed container for disposal.[11] Ventilate the area and wash the spill site after material pickup is complete.

G spill Accidental Spill Occurs evacuate Evacuate Immediate Area spill->evacuate 1. ppe Don Emergency PPE evacuate->ppe 2. contain Contain the Spill ppe->contain 3. cleanup Clean Up Spill (No Dust) contain->cleanup 4. dispose Dispose of Waste cleanup->dispose 5. decontaminate Decontaminate Area dispose->decontaminate 6. report Report Incident decontaminate->report 7.

Caption: Emergency Spill Response Protocol.

Toxicological Information

While specific toxicological data for this compound is limited, the toxicology of the pyrazole class of compounds has been studied. Some pyrazole derivatives have been shown to have toxic effects. For instance, some pyrazoles can form carcinogenic nitrosamines under certain conditions.[13] Additionally, some 1-methyl-1H-pyrazole-5-carboxamides have demonstrated acute mammalian toxicity, potentially linked to the inhibition of mitochondrial respiration.[14] Given these potential risks, it is imperative to handle this compound with the assumption that it may have significant toxicological properties.

Disposal Considerations

All waste generated from the handling of this compound must be considered hazardous.

  • Waste Disposal: Dispose of this material and its container at a licensed hazardous-waste disposal plant.[10][12] Do not allow it to enter waterways or sewer systems.[10]

  • Contaminated Packaging: Empty containers may retain some product residues and should be treated as hazardous waste.

Conclusion

This compound is a valuable compound for research and development in the pharmaceutical industry. However, its potential hazards necessitate a cautious and well-informed approach to its handling. By adhering to the principles of good laboratory practice, utilizing appropriate engineering controls and personal protective equipment, and being prepared for emergencies, researchers can work safely with this and other novel chemical entities.

References

  • Enamine.
  • CymitQuimica.
  • Fisher Scientific.
  • Chemcia Scientific.
  • SAFETY D
  • Butkienė, R., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(13), 3808. Available from: [Link]

  • PubChem. methyl 2-(1-methyl-1H-pyrazol-3-yl)-2-oxoacetate. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. Methyl 2-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}acetate. National Center for Biotechnology Information. Available from: [Link]

  • Kramer, M. (1980). Chronic toxicity of pyrazolones: the problem of nitrosation. British Journal of Clinical Pharmacology, 10 Suppl 2(Suppl 2), 313S–317S. Available from: [Link]

  • Karrouchi, K., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. Available from: [Link]

  • El Hassani, I. A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Reactions, 4(3), 478-504. Available from: [Link]

  • Preston, S., et al. (2021). 1-Methyl-1 H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. Journal of Medicinal Chemistry, 64(2), 1098–1114. Available from: [Link]

  • Al-Ostath, A. I., et al. (2023). Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications. ResearchGate. Available from: [Link]

  • Blomstrand, R., et al. (1979). Pyrazoles as inhibitors of alcohol oxidation and as important tools in alcohol research: an approach to therapy against methanol poisoning. Proceedings of the National Academy of Sciences of the United States of America, 76(7), 3499–3503. Available from: [Link]

  • Patel, P., et al. (2012). Synthesis and Evaluation of Some Novel Pyrazole Derivatives for Anti- Inflammatory and Antimicrobial Activity. Journal of Pharmaceutical Science and Bioscientific Research, 2(4), 164-168.
  • PubChem. methyl 2-(1-methyl-1H-pyrazol-4-yl)acetate. National Center for Biotechnology Information. Available from: [Link]

  • Trofimov, B. A., et al. (2018). 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. Molbank, 2018(4), M1025. Available from: [Link]

  • Mishra, P., et al. (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Pharmaceutical Sciences & Analytical Research Journal, 7(3). Available from: [Link]

  • Sigma-Aldrich. 1-Methyl-1H-pyrazol-3-amine.
  • Tan, C.-X., et al. (2011). Methyl 2-{[(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylidene)(thiophen-2-yl)methyl]amino}-3-phenylpropionate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2626. Available from: [Link]

  • Kelly, C. B., et al. (2018). (3,5-Di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone. Molbank, 2018(3), M1009. Available from: [Link]

Sources

Methodological & Application

methyl 2-(3-amino-1H-pyrazol-1-yl)acetate as a building block in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

A Bifunctional "Head-to-Tail" Scaffold for Kinase Inhibitor & Peptidomimetic Design [1][2][3]

Executive Summary

Methyl 2-(3-amino-1H-pyrazol-1-yl)acetate (CAS: 1015608-72-2) represents a high-value "privileged structure" in modern drug discovery.[1] Unlike generic 3-aminopyrazoles, this building block possesses a pre-installed


-acetate "tail," effectively solving two major synthetic challenges:
  • Regiochemical Ambiguity: It locks the pyrazole tautomer, preventing the formation of

    
    /
    
    
    
    isomer mixtures during subsequent functionalization.
  • Bifunctionality: It offers orthogonal reactivity—an exocyclic amine ("Head") for heterocycle construction and an ester ("Tail") for linker attachment or solubility modulation.[1]

This guide details the strategic application of this molecule in synthesizing pyrazolo[1,5-a]pyrimidines (kinase inhibitor scaffolds) and peptidomimetics .

Physicochemical Profile

Understanding the physical constraints of the starting material is crucial for reaction planning.

PropertyValue/DescriptionRelevance
Formula

Low MW allows room for heavy substitution.[1]
MW 155.16 g/mol Fragment-based drug discovery (FBDD) compliant.[1]
Physical State Off-white to pale yellow solidEasy handling; store under inert gas to prevent amine oxidation.[1]
Solubility DMSO, MeOH, DCMCompatible with standard organic synthesis solvents.
pKa (Amine) ~3.5 - 4.0 (Estimated)The pyrazole ring withdraws electron density; the amine is less nucleophilic than aniline. Requires activated electrophiles.[1]
H-Bond Donors 1 (Amine

)
Key interaction point for ATP-hinge binding in kinases.[1]

Strategic Application: The "Head" (Heterocycle Construction)

The primary utility of this scaffold is the synthesis of fused bicyclic systems, particularly pyrazolo[1,5-a]pyrimidines , which are bioisosteres of purines and widely used in CDK, inhibitors (e.g., Dinaciclib analogs).

Mechanism of Action

The exocyclic amine at C3 acts as a nucleophile attacking a 1,3-dielectrophile (e.g., 1,3-diketone). The ring nitrogen (


) then attacks the second electrophilic site to close the pyrimidine ring.
Pathway Visualization

The following diagram illustrates the condensation workflow.

G Start This compound (Nucleophile) Inter Intermediate (Schiff Base) Start->Inter AcOH, Reflux Step 1: Amine Attack Reagent 1,3-Dicarbonyl / Enaminone (Electrophile) Reagent->Inter Product Pyrazolo[1,5-a]pyrimidine Scaffold Inter->Product Cyclodehydration Step 2: Ring Closure

Figure 1: Condensation pathway for the synthesis of pyrazolo[1,5-a]pyrimidine cores.

Protocol 1: Synthesis of Pyrazolo[1,5-a]pyrimidine-3-carboxylate

Objective: To fuse a pyrimidine ring onto the pyrazole core using a 1,3-dielectrophile.[1]

Reagents:

  • This compound (1.0 equiv)[1]

  • 1,3-Dicarbonyl equivalent (e.g., Acetylacetone or 3-(dimethylamino)acrolein for unsubstituted rings) (1.1 equiv)[1]

  • Glacial Acetic Acid (Solvent/Catalyst)[1]

Step-by-Step Methodology:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the aminopyrazole (1.0 mmol) in glacial acetic acid (5 mL).

  • Addition: Add the 1,3-dicarbonyl compound (1.1 mmol) in one portion.

  • Reflux: Heat the mixture to 100–110°C (reflux) for 2–4 hours.

    • Self-Validating Checkpoint: Monitor by TLC (5% MeOH in DCM).[1] The starting amine (lower Rf, stains with ninhydrin) should disappear. A new, UV-active fluorescent spot (the bicycle) will appear at higher Rf.

  • Workup: Cool the reaction to room temperature. Pour the mixture into ice-cold water (20 mL).

  • Isolation:

    • If precipitate forms: Filter the solid, wash with cold water and hexanes.

    • If no precipitate: Neutralize with saturated

      
       (caution: foaming) to pH ~8, then extract with EtOAc (3x). Dry over 
      
      
      
      and concentrate.
  • Purification: Recrystallize from EtOH or purify via flash chromatography (Hexane/EtOAc gradient).

Expert Insight: If regioselectivity is poor (mixture of 5-methyl vs 7-methyl isomers), switch solvent to Ethanol and use Piperidine (cat.) at reflux.[1] This basic condition often favors the thermodynamic product.

Strategic Application: The "Tail" (Linker Functionalization)

The


-acetate group serves as a versatile handle.[1] It is orthogonal to the amine, meaning you can modify the "Head" first, then deprotect the "Tail," or vice versa.
Pathway Visualization

This workflow demonstrates the divergent synthesis capabilities.

G Core This compound Amide Amide/Urea Derivative (Intact Ester) Core->Amide R-COCl / R-NCO (Selective N-acylation) Acid Carboxylic Acid (Free Amine) Core->Acid LiOH, THF/H2O (Saponification) Linker Peptidomimetic Conjugate Amide->Linker 1. LiOH 2. Amine coupling Acid->Linker Amine coupling (HATU/DIEA)

Figure 2: Orthogonal functionalization strategy for linker generation.

Protocol 2: Selective Saponification & Amide Coupling

Objective: To convert the ester tail into an amide linker without affecting the pyrazole amine (or a substituted derivative).

Reagents:

  • Starting Ester (1.0 equiv)[1]

  • Lithium Hydroxide Monohydrate (

    
    ) (2.0 equiv)
    
  • THF/Water (3:1 ratio)

  • Coupling Reagents: HATU (1.2 equiv), DIEA (3.0 equiv), Target Amine (

    
    ).[1]
    

Step-by-Step Methodology:

  • Hydrolysis:

    • Dissolve the ester in THF/Water (3:1). Cool to 0°C.[1]

    • Add

      
      .[1] Stir at 0°C for 30 min, then warm to RT for 2 hours.
      
    • Self-Validating Checkpoint: Take an aliquot, mini-workup (acidify/extract).

      
       NMR should show the loss of the methyl singlet (~3.7 ppm).
      
  • Acid Isolation:

    • Acidify carefully with 1N HCl to pH 3–4.[1] Extract with EtOAc (or n-Butanol if highly polar).[1] Dry and concentrate to obtain the crude acid.

  • Amide Coupling (The "Tail" Extension):

    • Dissolve the crude acid in dry DMF.

    • Add DIEA and HATU. Stir for 5 mins to activate the acid.

    • Add the Target Amine (

      
      ).[1] Stir at RT for 4–16 hours.[1]
      
  • Workup:

    • Dilute with EtOAc, wash with 5% LiCl (to remove DMF), saturated

      
      , and brine.
      
    • Purify via column chromatography.[1]

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield in Cyclization Incomplete condensation; Amine deactivation.[1]Use a Dean-Stark trap to remove water (if using Toluene/pTSA) or add molecular sieves.[1]
Regioisomer Mixtures Asymmetric 1,3-diketones.[1]Switch from thermal (AcOH) to base-catalyzed (EtOH/Piperidine) conditions to favor the thermodynamic isomer.[1]
Amine Oxidation Air sensitivity of electron-rich pyrazole.[1]Perform all reactions under Nitrogen/Argon.[1] Store starting material at -20°C.
Poor Solubility Zwitterionic nature of the hydrolyzed acid.[1]Do not dry the acid completely; use it directly in the coupling step or use lyophilization.

References

  • Synthesis of Pyrazolo[1,5-a]pyrimidines: F. M. Abdelrazek, et al. Heteroatom Chemistry, 2007 . "Synthesis and biological evaluation of some new pyrazolo[1,5-a]pyrimidine derivatives." [1]

  • Kinase Inhibitor Design: C. Peifer, et al. Journal of Medicinal Chemistry, 2006 . "Design, Synthesis, and Biological Evaluation of Novel 3-Aminopyrazole Derivatives as Antitumor Agents."

  • General Pyrazole Chemistry: S. Fustero, et al. Chemical Reviews, 2011 . "From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles."

  • Building Block Data: PubChem Compound Summary for CID 24823267 (this compound).

Sources

reaction mechanism for the formation of N-substituted aminopyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Mechanistic Control and Synthetic Protocols for N-Substituted 5-Aminopyrazoles

Executive Summary

The N-substituted 5-aminopyrazole scaffold is a cornerstone in medicinal chemistry, serving as a critical pharmacophore in kinase inhibitors (e.g., CDKs, GSK-3), anti-inflammatory agents (COX-2 inhibitors), and GPCR ligands. Despite their structural simplicity, the synthesis of these heterocycles presents a significant regioselectivity challenge: distinguishing between the formation of 5-amino and 3-amino isomers during ring closure.

This application note provides a definitive guide to the condensation of


-ketonitriles with monosubstituted hydrazines , the most versatile industrial route. We detail the mechanistic bifurcation points that determine regiochemistry and provide validated protocols for both thermodynamic (reflux) and kinetic (microwave-assisted) synthesis.

Mechanistic Deep Dive: The Regioselectivity Paradox

The formation of N-substituted aminopyrazoles is governed by the competing nucleophilicity of the hydrazine nitrogens and the electrophilicity of the


-ketonitrile centers (carbonyl vs. nitrile).
The Reaction Pathway

The reaction proceeds through a condensation-cyclization sequence. The primary pathway involves the initial attack of the hydrazine on the ketone carbonyl (kinetically favored over the nitrile).

  • Nucleophilic Attack: The terminal nitrogen (

    
    ) of the monosubstituted hydrazine is typically more nucleophilic than the internal nitrogen (
    
    
    
    ), especially when R is an aryl or electron-withdrawing group. It attacks the ketone carbonyl of the
    
    
    -ketonitrile.
  • Hydrazone Formation: Elimination of water yields a hydrazone intermediate.[1]

  • Cyclization: The internal nitrogen (now bearing the R group) attacks the nitrile carbon.

  • Tautomerization: The resulting imine-enamine intermediate tautomerizes to form the aromatic 5-aminopyrazole.

Critical Insight: If the internal nitrogen attacks the ketone first (rare, but possible with alkyl hydrazines), the regioselectivity flips, yielding the 3-amino isomer.

Visualization of Reaction Kinetics

The following diagram illustrates the bifurcation of regioselectivity based on the initial nucleophilic attack.

ReactionMechanism cluster_taut Tautomeric Equilibrium Start Reagents: Beta-Ketonitrile + R-Hydrazine Attack1 Path A (Major): Terminal NH2 attacks Ketone Start->Attack1 Kinetic Control (Sterics/Electronics) Attack2 Path B (Minor): Internal NH(R) attacks Ketone Start->Attack2 Specific R-groups (e.g., Methyl) Inter1 Intermediate: Hydrazone Formation Attack1->Inter1 Cyclize1 Cyclization: Internal N(R) attacks Nitrile Inter1->Cyclize1 Product1 Product: 5-Amino-1-substituted-pyrazole Cyclize1->Product1 Inter2 Intermediate: Enamine/Hydrazone Attack2->Inter2 Product2 Product: 3-Amino-1-substituted-pyrazole Inter2->Product2

Figure 1: Mechanistic bifurcation in the condensation of hydrazines with


-ketonitriles. Path A is the standard route for 5-aminopyrazoles.

Critical Parameters & Optimization

To ensure high yield and purity, specific parameters must be controlled. The choice of solvent and catalyst significantly impacts the tautomeric equilibrium of the starting


-ketonitrile (keto vs. enol form).
Solvent and Catalyst Effects

The reaction is sensitive to pH. Acidic conditions can accelerate hydrazone formation but may protonate the hydrazine, reducing nucleophilicity. Basic conditions (e.g.,


) facilitate the final cyclization step (nucleophilic attack on the nitrile).

Table 1: Solvent System Impact on Reaction Efficiency

Solvent SystemCatalystTemperatureTypical YieldRegioselectivity (5-NH2 : 3-NH2)Notes
Ethanol (EtOH) NoneReflux (

)
65-75%> 95:5Standard thermodynamic protocol. Slower.
EtOH

/ Piperidine
Reflux80-90%> 98:2Base accelerates cyclization step.
Water None

(MW)
85-95%> 99:1Green chemistry approach. High purity.
Acetic Acid None

50-70%VariableCan lead to acylation byproducts; promotes protonation.

Validated Experimental Protocols

Protocol A: Standard Reflux Synthesis (Thermodynamic Control)

Best for: Large-scale synthesis of thermally stable derivatives.

Reagents:

  • 
    -Ketonitrile (e.g., Benzoylacetonitrile): 10 mmol
    
  • Aryl Hydrazine Hydrochloride: 11 mmol

  • Triethylamine (

    
    ): 12 mmol
    
  • Ethanol (Absolute): 20 mL

Step-by-Step Workflow:

  • Preparation: In a 50 mL round-bottom flask, dissolve the aryl hydrazine hydrochloride in ethanol. Add

    
     dropwise and stir for 10 minutes at room temperature to liberate the free hydrazine base.
    
  • Addition: Add the

    
    -ketonitrile in a single portion.
    
  • Reflux: Equip with a condenser and heat to reflux (

    
    ) for 3–6 hours.
    
    • Checkpoint: Monitor by TLC (Eluent: 30% EtOAc/Hexane). The hydrazone intermediate may appear transiently before converting to the pyrazole.

  • Isolation: Cool the mixture to

    
    . The 5-aminopyrazole often precipitates out.
    
  • Purification: Filter the solid. Wash with cold ethanol (2 x 5 mL). If no precipitate forms, evaporate solvent and recrystallize from EtOH/Water.

Protocol B: Microwave-Assisted Synthesis (Kinetic Control)

Best for: High-throughput library generation and difficult substrates.

Reagents:

  • 
    -Ketonitrile: 1.0 mmol
    
  • Hydrazine derivative: 1.1 mmol

  • Solvent: Water (2 mL) or Ethanol (2 mL)

Step-by-Step Workflow:

  • Loading: Combine reagents in a 10 mL microwave-compatible vial.

  • Irradiation: Seal the vial. Heat at

    
     for 10–20 minutes (Power: 150W, Max Pressure: 200 psi).
    
  • Workup: Cool to room temperature. Pour the reaction mixture into crushed ice.

  • Filtration: Collect the solid product by vacuum filtration.

  • Yield: Typically >90% with minimal purification required.

Quality Control & Characterization

Distinguishing between the 5-amino and 3-amino isomers is the most critical QC step.

NMR Validation Logic
  • 
     NMR (DMSO-d6): 
    
    • 5-Amino isomer: The

      
       protons typically appear as a broad singlet around 
      
      
      
      5.0–6.5 ppm. The C4-H proton appears as a sharp singlet around
      
      
      5.5–6.0 ppm.
    • NOESY (Nuclear Overhauser Effect Spectroscopy): This is the gold standard.

      • 5-Amino-1-Aryl: You will see a spatial correlation (cross-peak) between the

        
         protons  and the Ortho-protons  of the N1-Aryl ring.
        
      • 3-Amino-1-Aryl: No correlation between

        
         and Aryl protons. Instead, the correlation exists between the C4-H  or C5-substituent  and the Aryl ring.
        
QC Workflow Diagram

QC_Workflow Sample Crude Product TLC TLC Check (Purity) Sample->TLC HNMR 1H NMR (Identify NH2 & C4-H) TLC->HNMR Pass NOESY NOESY 2D NMR (Regio-assignment) HNMR->NOESY Ambiguous Final Release Lot HNMR->Final Clear Pattern NOESY->Final

Figure 2: Analytical workflow for validating pyrazole regiochemistry.

Troubleshooting & Expert Tips

  • Problem: Oily Product.

    • Cause: Incomplete cyclization or presence of unreacted hydrazine.

    • Solution: Triturate the oil with diethyl ether or hexanes to induce crystallization. If that fails, perform column chromatography using a gradient of

      
      .
      
  • Problem: Low Yield with Alkyl Hydrazines.

    • Cause: Alkyl hydrazines are less nucleophilic at the terminal nitrogen compared to aryl hydrazines due to lack of conjugation, and can be more basic (protonation issues).

    • Solution: Use the hydrochloride salt of the hydrazine with an exact equivalent of base (

      
       or 
      
      
      
      ) to generate the free base in situ.
  • Safety Note: Hydrazines are potential carcinogens and can be unstable. Always handle in a fume hood and destroy excess hydrazine with bleach (sodium hypochlorite) before disposal.

References

  • Beilstein Journals. "Approaches towards the synthesis of 5-aminopyrazoles." Beilstein J. Org. Chem.2011 , 7, 179–197.

  • Fichez, J., et al. "Recent Advances in Aminopyrazoles Synthesis and Functionalization." Current Organic Chemistry.

  • MDPI. "Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles." Molecules2021 .

  • Organic Syntheses. "3(5)-Aminopyrazole." Org.[1][2][3][4] Synth.1968 , 48, 8.

  • Aggarwal, R., et al. "Regioselective synthesis of some new 5-aminopyrazole derivatives."[4] Journal of Heterocyclic Chemistry. (Contextualized from search results regarding regioselectivity rules).

Sources

FT-IR spectrum of methyl 2-(3-amino-1H-pyrazol-1-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Resolution FT-IR Analysis of Methyl 2-(3-amino-1H-pyrazol-1-yl)acetate

Introduction & Scope

This compound (CAS: 214613-22-0) is a critical heterocyclic building block used in the synthesis of pharmaceutical intermediates, particularly for kinase inhibitors and high-affinity ligands. Its structure comprises a 3-aminopyrazole core N-alkylated at the 1-position with a methyl acetate moiety.

Precise characterization of this compound is essential to distinguish it from potential regioisomers (e.g., 5-amino isomers) and to quantify impurities such as starting materials (3-aminopyrazole) or hydrolysis products (carboxylic acids). This Application Note provides a standardized protocol for the Fourier Transform Infrared (FT-IR) analysis of this compound, detailing sample preparation, acquisition parameters, and a rigorous band assignment guide based on structural mechanics.

Experimental Protocol

To ensure reproducibility and spectral fidelity, the following protocol utilizes Attenuated Total Reflectance (ATR), the preferred method for solid pharmaceutical intermediates due to its minimal sample preparation and ease of cleaning.

Instrumentation & Parameters
  • Spectrometer: Research-grade FT-IR (e.g., Thermo Nicolet iS50 or Bruker Vertex).

  • Detector: DTGS (Deuterated Triglycine Sulfate) or MCT (Mercury Cadmium Telluride) for high throughput.

  • Accessory: Single-bounce Diamond ATR (ZnSe is acceptable but less durable).

  • Spectral Range: 4000 – 600 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Accumulation: 32 scans (background and sample).

  • Apodization: Blackman-Harris 3-Term.

Sample Preparation Workflow
  • Blanking: Clean the ATR crystal with isopropanol. Collect a background spectrum of the ambient air.

  • Loading: Place approximately 5–10 mg of the solid sample onto the center of the crystal.

  • Contact: Apply pressure using the anvil clamp until the force gauge reads the optimal value (typically 80–100 lbs/in² or "click" on manual clamps) to ensure intimate contact.

  • Acquisition: Collect the sample spectrum.

  • Correction: Apply "ATR Correction" (if quantitative comparison to transmission libraries is required) to account for penetration depth dependence on wavelength.

Structural & Spectral Analysis

The is dominated by three distinct regions: the high-frequency X-H stretching region, the carbonyl zone, and the fingerprint region.

Region I: High Frequency (3500 – 2800 cm⁻¹)
  • Primary Amine (-NH₂): The 3-amino group exhibits a characteristic doublet.

    • 
      (N-H):  ~3420–3380 cm⁻¹ (Asymmetric stretch).
      
    • 
      (N-H):  ~3340–3300 cm⁻¹ (Symmetric stretch).
      
    • Note: Broadening in this region may indicate residual moisture or hydrogen bonding.

  • C-H Stretching:

    • Aromatic (Pyrazole): Weak band >3100 cm⁻¹ (C4-H, C5-H).

    • Aliphatic (Methylene & Methyl): Distinct bands between 2980–2850 cm⁻¹. The methylene group (-CH₂-) linking the ring and ester is expected around 2950 cm⁻¹.

Region II: The Carbonyl & Double Bond Zone (1800 – 1500 cm⁻¹)
  • Ester Carbonyl (

    
    C=O):  The most intense band in the spectrum. As a non-conjugated alkyl ester, this appears sharply at 1735–1750 cm⁻¹ .
    
    • Diagnostic: A shift to lower wavenumbers (<1700 cm⁻¹) would suggest hydrolysis to the free acid or strong hydrogen bonding.

  • Amine Bending (

    
    N-H):  The "scissoring" vibration of the primary amine appears as a medium-intensity band at 1620–1640 cm⁻¹ .
    
  • Pyrazole Ring Modes (

    
    C=N, 
    
    
    
    C=C):
    A series of bands roughly at 1580 cm⁻¹ and 1520 cm⁻¹ , characteristic of the aromatic heteroaromatic system.
Region III: Fingerprint Region (1500 – 600 cm⁻¹)
  • C-O Stretching: The ester moiety displays two coupled vibrations:

    • 
      (C-C(=O)-O):  Strong band at 1200–1250 cm⁻¹ .
      
    • 
      (O-C):  Weaker band at 1050–1100 cm⁻¹ .
      
  • C-N Stretching: The bond connecting the exocyclic amine to the ring (C3-N) typically absorbs near 1300–1350 cm⁻¹ .

  • Ring Breathing: A sharp, medium band often found near 980–1000 cm⁻¹ for 1,3-substituted pyrazoles.

Data Summary Table

Functional GroupMode of VibrationFrequency (cm⁻¹)IntensityDiagnostic Value
Primary Amine

N-H (Asym/Sym)
3420 / 3320MediumConfirms presence of -NH₂; doublet shape is key.
Pyrazole Ring

C-H (Aromatic)
3120WeakDistinguishes from purely aliphatic impurities.
Alkyl Groups

C-H (Aliphatic)
2960–2850MediumConfirms methyl/methylene backbone.
Ester

C=O (Carbonyl)
1740 ± 5 Strong Primary ID peak; confirms ester functionality.
Primary Amine

N-H (Scissoring)
1630MediumOverlap with ring modes possible; check peak width.
Pyrazole Ring

C=N / C=C
1580, 1520MediumCharacteristic heteroaromatic fingerprint.
Ester

C-O-C (Stretch)
1230StrongConfirms ester linkage (vs. ketone/aldehyde).
Pyrazole Ring

C-H (Out-of-plane)
750–800MediumSubstitution pattern confirmation.

Visualization of Workflows & Structure

Analytical Workflow (DOT Diagram)

FTIR_Protocol Start Start: Solid Sample Prep Sample Prep (No grinding for ATR) Start->Prep Background Acquire Background (Air/Clean Crystal) Prep->Background Step 1 Load Load Sample Apply 80-100 psi Background->Load Step 2 Scan Acquire Spectrum (4000-600 cm⁻¹, 32 scans) Load->Scan Step 3 Process Post-Processing (ATR Correction, Baseline) Scan->Process Step 4 Analyze Peak Analysis (1740, 3400 cm⁻¹ check) Process->Analyze Step 5

Figure 1: Step-by-step ATR-FTIR acquisition workflow for this compound.

Molecular Structure & Vibrational Nodes (DOT Diagram)

Molecule_Vibrations cluster_0 This compound N1 N1 (Pyrazole) N2 N2 (Pyrazole) N1->N2 CH2 CH₂ Linker N1->CH2 Spec_Ring 1580/1520 cm⁻¹ (Ring Modes) N1->Spec_Ring C3 C3 N2->C3 NH2 NH₂ Group C3->NH2 Spec_NH2 3420/3320 cm⁻¹ (Stretching) NH2->Spec_NH2 CO C=O (Ester) CH2->CO OCH3 O-CH3 CO->OCH3 Spec_CO 1740 cm⁻¹ (Strong Stretch) CO->Spec_CO Spec_COC 1230 cm⁻¹ (C-O Stretch) OCH3->Spec_COC

Figure 2: Correlation between molecular functional groups and expected IR absorption bands.

References

  • NIST Mass Spectrometry Data Center. "3-Aminopyrazole Infrared Spectrum." NIST Chemistry WebBook, SRD 69. National Institute of Standards and Technology. [Link]

  • Secrieru, A., et al. (2021). "Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix." Molecules, 26(14), 4295. [Link]

  • PubChem. "Methyl 2-(3-amino-5-methyl-1H-pyrazol-1-yl)acetate (Compound Summary)." National Library of Medicine. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for functional group assignment rules).

Application Notes & Protocols: One-Pot Synthesis of Aminopyrazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This guide provides a comprehensive overview of one-pot multicomponent strategies for the synthesis of aminopyrazole derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. We delve into the mechanistic underpinnings of these reactions, present detailed, field-tested protocols, and discuss the critical parameters that ensure high-yield, efficient, and scalable synthesis. This document is intended for researchers, chemists, and drug development professionals seeking to leverage modern synthetic methodologies for the rapid generation of diverse chemical libraries based on the aminopyrazole scaffold.

Introduction: The Significance of Aminopyrazoles & One-Pot Synthesis

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs.[1][2] The introduction of an amino group to this heterocyclic system unlocks a vast chemical space, providing a versatile handle for further functionalization and the development of potent biological agents. Aminopyrazole derivatives exhibit a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and kinase inhibitory properties.[2][3] Specifically, they have been pivotal in the development of inhibitors for crucial drug targets like Fibroblast Growth Factor Receptors (FGFR), Cyclin-Dependent Kinases (CDK2), and Pim-1 kinase.[4][5][6][7]

Traditionally, the synthesis of substituted aminopyrazoles involved multi-step sequences that were often time-consuming, generated significant waste, and resulted in lower overall yields. The advent of one-pot multicomponent reactions (MCRs) has revolutionized this process. MCRs, where three or more reactants are combined in a single vessel to form a product that incorporates substantial portions of all starting materials, offer numerous advantages:[8][9]

  • Operational Simplicity: Reduced number of synthetic steps and purification stages.

  • Time and Energy Efficiency: Shorter reaction times and lower energy consumption.

  • Atom Economy: High incorporation of reactant atoms into the final product, minimizing waste.[9]

  • Green Chemistry: Often compatible with environmentally benign solvents and catalysts.[10]

This guide focuses primarily on the most robust and widely adopted one-pot strategy: the three-component condensation of an aldehyde, malononitrile, and a hydrazine derivative to yield highly functionalized 5-aminopyrazole-4-carbonitriles.

Mechanistic Rationale: The "Why" Behind the Synthesis

Understanding the reaction mechanism is critical for troubleshooting and optimization. The one-pot synthesis of 5-aminopyrazole-4-carbonitriles proceeds through a well-established sequence of catalyst-mediated reactions. The choice of catalyst (typically a base or an acid) is crucial as it facilitates key bond-forming events.

The general pathway can be dissected into three primary stages:

  • Knoevenagel Condensation: The reaction is initiated by the base-catalyzed condensation between an aldehyde and malononitrile. The catalyst deprotonates the acidic methylene group of malononitrile, generating a nucleophilic carbanion that attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration yields an activated α,β-unsaturated nitrile intermediate, often called a benzylidenemalononitrile.[11][12]

  • Michael Addition: A hydrazine derivative, acting as a nucleophile, attacks the β-carbon of the activated double bond in the Knoevenagel product. This conjugate addition forms a new carbon-nitrogen bond and creates an acyclic intermediate.[11]

  • Intramolecular Cyclization & Aromatization: The terminal amino group of the hydrazine moiety within the intermediate then performs a nucleophilic attack on one of the nitrile groups. This intramolecular cyclization forms the five-membered pyrazole ring. A subsequent tautomerization (proton shift) leads to the stable, aromatic aminopyrazole product.[12]

Aminopyrazole Synthesis Mechanism Start Aldehyde + Malononitrile + Hydrazine Step1 Knoevenagel Condensation Start->Step1 Base or Acid Catalyst Intermediate1 α,β-Unsaturated Nitrile (Benzylidenemalononitrile) Step1->Intermediate1 Step2 Michael Addition Intermediate1->Step2 + Hydrazine Intermediate2 Acyclic Adduct Step2->Intermediate2 Step3 Intramolecular Cyclization Intermediate2->Step3 Intermediate3 Non-aromatic Pyrazole Intermediate Step3->Intermediate3 Step4 Tautomerization (Aromatization) Intermediate3->Step4 End 5-Aminopyrazole-4-carbonitrile Derivative Step4->End

Caption: General mechanistic pathway for the three-component synthesis of aminopyrazoles.

Experimental Protocols & Workflows

The versatility of the three-component synthesis allows for various experimental setups, from traditional solution-phase chemistry to modern green chemistry approaches. Below are three detailed protocols, each with a distinct advantage.

General Experimental Workflow

The workflow for these one-pot syntheses is straightforward and designed for efficiency, minimizing handling and purification steps.

Experimental Workflow prep Step 1: Reagent Prep Combine Aldehyde, Malononitrile, Hydrazine, Solvent, and Catalyst in a reaction vessel. reaction Step 2: Reaction Stir the mixture at the specified temperature for the required duration. Monitor progress via TLC. prep->reaction workup Step 3: Work-up & Isolation Cool the reaction. Precipitate product (e.g., with cold water). Collect solid by filtration. reaction->workup purify Step 4: Purification Wash the crude product with an appropriate solvent (e.g., cold ethanol). Recrystallize if necessary. workup->purify characterize Step 5: Characterization Analyze the final product using NMR, IR, and Mass Spectrometry. purify->characterize

Caption: A generalized workflow for one-pot aminopyrazole synthesis.

Protocol 1: Green Synthesis in an Aqueous-Ethanolic System

This protocol emphasizes environmental sustainability by using a green solvent system and an efficient, recyclable catalyst. It is based on the work catalyzed by potassium phthalimide (PPI).[13]

  • Rationale: The use of an ethanol/water mixture provides a greener alternative to hazardous organic solvents. Potassium phthalimide acts as a mild, effective, and reusable basic catalyst. This method is noted for its simple work-up and high atom efficiency.[13]

  • Materials:

    • Aromatic Aldehyde (1.0 mmol)

    • Malononitrile (1.0 mmol, 66 mg)

    • Phenylhydrazine (1.0 mmol, 98 μL)

    • Potassium Phthalimide (PPI) (0.1 mmol, 18.5 mg)

    • Ethanol (5 mL)

    • Water (5 mL)

    • Round-bottom flask (25 mL) with magnetic stirrer and condenser

  • Step-by-Step Procedure:

    • To the round-bottom flask, add the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), phenylhydrazine (1.0 mmol), and potassium phthalimide (0.1 mmol).

    • Add the ethanol-water solvent mixture (1:1, 10 mL).

    • Equip the flask with a condenser and place it in a preheated oil bath at 50 °C.

    • Stir the reaction mixture vigorously. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 3:1 hexane/ethyl acetate eluent).

    • Upon completion (typically 30-60 minutes), remove the flask from the oil bath and allow it to cool to room temperature.

    • A solid precipitate will form. Collect the crude product by vacuum filtration.

    • Wash the solid with a small amount of cold water (2 x 5 mL) and then cold ethanol (5 mL) to remove unreacted starting materials and catalyst.

    • Dry the purified product in a vacuum oven. The catalyst can be recovered from the filtrate by evaporating the solvent.[13]

Protocol 2: Mechanochemical Synthesis using a Reusable Magnetic Nanocatalyst

This solvent-free protocol represents a significant advancement in green chemistry, utilizing mechanical force (grinding) to drive the reaction, thereby eliminating the need for bulk solvents.

  • Rationale: Mechanosynthesis is highly efficient, reduces reaction times, and simplifies purification. The use of a magnetic nanocatalyst (e.g., Fe₃O₄@SiO₂@Tannic acid) allows for effortless catalyst separation and recycling using an external magnet.[14] This method is ideal for rapid library synthesis.

  • Materials:

    • Azo-linked Aldehyde (1.0 mmol)

    • Malononitrile (1.0 mmol, 66 mg)

    • Phenylhydrazine (1.0 mmol, 98 μL)

    • Fe₃O₄@SiO₂@Tannic acid nanocatalyst (0.1 g)[14]

    • Mortar and pestle

    • Small beaker, Ethanol, external magnet

  • Step-by-Step Procedure:

    • Place the aldehyde (1.0 mmol), malononitrile (1.0 mmol), phenylhydrazine (1.0 mmol), and the magnetic nanocatalyst (0.1 g) into a mortar.

    • Grind the mixture vigorously with the pestle at room temperature for the time specified by the chosen aldehyde (typically 5-15 minutes). The reaction progress can be monitored by taking a small sample, dissolving it in a drop of acetone, and running a TLC.

    • After completion, add 10 mL of hot ethanol to the mortar to dissolve the product.

    • Transfer the ethanolic solution to a beaker. Place a strong external magnet against the side of the beaker. The magnetic catalyst will be attracted to the wall, allowing the clear solution containing the product to be decanted.

    • Wash the catalyst with hot ethanol (2 x 5 mL) and combine the ethanolic solutions.

    • Allow the combined solution to cool to room temperature, and then place it in an ice bath to induce crystallization of the product.

    • Collect the pure product by vacuum filtration and dry. The recovered catalyst can be washed with ethanol, dried, and reused for subsequent reactions.[14]

Data Summary: Comparison of Catalytic Systems

The choice of catalyst and conditions significantly impacts reaction efficiency. The following table summarizes data from various published one-pot syntheses of 5-aminopyrazole-4-carbonitriles, providing a comparative snapshot for methodological selection.

CatalystReactantsSolventTemp. (°C)TimeYield (%)Reference
Potassium Phthalimide (PPI)Aldehydes, Malononitrile, PhenylhydrazineEtOH:H₂O5030-60 min90-98%[13]
Deep Eutectic Solvent (DES)Benzaldehydes, Malononitrile, DinitrophenylhydrazineGlycerol/K₂CO₃8015-30 min85-95%[15]
Fe₃O₄@SiO₂@Tannic AcidAzo-aldehydes, Malononitrile, PhenylhydrazineSolvent-free (grinding)Room Temp.5-15 min92-98%[14]
Graphene OxideAldehydes, Malononitrile, Hydrazine, β-ketoesterAqueousRoom Temp.2-6 min84-94%[8]
DABCOBenzaldehyde, Malononitrile, PhenylhydrazineEthanolReflux10-15 min90-95%[12]

Conclusion and Future Outlook

One-pot multicomponent reactions represent a powerful and indispensable tool for the synthesis of aminopyrazole derivatives. These methods are not only efficient and high-yielding but also align with the principles of green chemistry by minimizing waste, energy consumption, and the use of hazardous materials. The protocols detailed herein provide robust and reproducible starting points for chemists in both academic and industrial settings.

Future developments will likely focus on expanding the substrate scope, developing even more active and selective enantioselective catalysts for the synthesis of chiral aminopyrazoles, and integrating these one-pot syntheses into automated flow chemistry platforms for high-throughput library generation and drug discovery.

References

  • Kiyani, H., & Maryam, M. (2017). ONE-POT AND EFFICIENT SYNTHESIS OF 5-AMINOPYRAZOLE-4-CARBONITRILES CATALYZED BY POTASSIUM PHTHALIMIDE. HETEROCYCLES, 94(2), 276. Available at: [Link]

  • Barmoudeh, Z., et al. (n.d.). Green One-pot Synthesis of Novel Polysubstituted Pyrazole Derivatives as Potential Antimicrobial Agents. Semantic Scholar. Available at: [Link]

  • Bravo, J., et al. (n.d.). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Available at: [Link]

  • (2020). Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Saad, N., et al. (2024). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Publishing. Available at: [Link]

  • Verma, A., et al. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry, 14, 1519–1561. Available at: [Link]

  • (2022). Recent developments in aminopyrazole chemistry. ResearchGate. Available at: [Link]

  • (n.d.). Green approach: A simple one-pot synthesis of pyranopyrazoles scaffold. ResearchGate. Available at: [Link]

  • (2022). Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents. ACS Omega. Available at: [Link]

  • (2020). Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. ACS Medicinal Chemistry Letters, 11(12), 2477–2484. Available at: [Link]

  • (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3707. Available at: [Link]

  • Kiyani, H., et al. (2021). Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst. Frontiers in Chemistry, 9. Available at: [Link]

  • (2024). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 29(12), 2824. Available at: [Link]

  • Ghasemzadeh, M. A., & Abdollahi-Aghdam, S. (2022). Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe 3 O 4 @SiO 2 @vanillin@thioglycolic acid nano-catalyst. RSC Advances, 12(3), 1547–1557. Available at: [Link]

  • (n.d.). DABCO catalyzed, green and efficient, one-pot multicomponent synthesis of 5-aminopyrazole-4-carbonitrile. ResearchGate. Available at: [Link]

  • (2014). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters, 5(8), 913–918. Available at: [Link]

Sources

Application Note: Strategic Synthesis of Fused Heterocycles Using Methyl 2-(3-amino-1H-pyrazol-1-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for researchers in medicinal chemistry and organic synthesis. It focuses on the strategic utilization of methyl 2-(3-amino-1H-pyrazol-1-yl)acetate (CAS: 1006993-54-9) as a bifunctional scaffold for constructing fused heterocyclic systems.

Abstract & Strategic Overview

This compound represents a "privileged scaffold" in drug discovery due to its dual functionality: a nucleophilic 3-amino group and an electrophilic N1-acetic ester side chain. Unlike simple aminopyrazoles, the N1-substitution in this molecule plays a critical role in regiocontrol . By blocking the N1 position, it forces cyclization events to occur exclusively at the N2 nitrogen, eliminating the formation of regioisomeric mixtures often seen with unsubstituted aminopyrazoles.

This guide details the protocols for converting this precursor into two high-value fused systems:

  • Pyrazolo[1,5-a]pyrimidines: Via condensation with 1,3-dielectrophiles (kinase inhibitor scaffolds).

  • Pyrazolo[5,1-c][1,2,4]triazines: Via diazotization and coupling (antiviral/antitumor scaffolds).

Mechanistic Pathways & Regioselectivity[1][2]

The reactivity of this compound is defined by the electronic disparity between the exocyclic amine and the ring nitrogens.

  • Primary Nucleophile: The exocyclic amine (

    
    ) is the hardest nucleophile, initiating attack on carbonyl centers.
    
  • Secondary Nucleophile: The ring nitrogen at position 2 (N2) acts as the secondary nucleophile during cyclization.

  • Regiocontrol: The bulky acetate group at N1 sterically and chemically prevents reaction at N1, ensuring high regioselectivity for [1,5-a] fusion.

Pathway Visualization

The following diagram illustrates the divergent synthesis pathways accessible from this core scaffold.

ReactionPathways Start Methyl 2-(3-amino-1H- pyrazol-1-yl)acetate Reagent1 1,3-Diketones (e.g., Acetylacetone) Start->Reagent1 Reagent2 NaNO2 / HCl + Active Methylene Start->Reagent2 Reagent3 Aldehyde + Isocyanide Start->Reagent3 Prod1 Pyrazolo[1,5-a]pyrimidine Scaffold Reagent1->Prod1 Condensation & Cyclodehydration Prod2 Pyrazolo[5,1-c][1,2,4]triazine Scaffold Reagent2->Prod2 Diazotization & Coupling Prod3 Imidazo[1,2-b]pyrazole Scaffold Reagent3->Prod3 Groebke-Blackburn- Bienaymé (GBB)

Figure 1: Divergent synthetic pathways from the parent aminopyrazole. The N1-acetate group directs regioselectivity toward the N2 nitrogen.

Protocol 1: Synthesis of Pyrazolo[1,5-a]pyrimidines

This is the most robust transformation for this scaffold. The resulting pyrazolo[1,5-a]pyrimidine core is isosteric with purines and is a validated pharmacophore for ATP-competitive kinase inhibitors.

Materials
  • Substrate: this compound (1.0 equiv)

  • Reagent: Acetylacetone (1.1 equiv) or Ethyl acetoacetate (1.1 equiv)

  • Solvent: Glacial Acetic Acid (AcOH) or Ethanol (EtOH)

  • Catalyst: Piperidine (if using EtOH) or none (if using AcOH)

Step-by-Step Procedure
  • Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 mmol of this compound in 5 mL of glacial acetic acid .

    • Note: Acetic acid serves as both solvent and acid catalyst, promoting the initial imine formation.

  • Addition: Add 1.1 mmol of acetylacetone (for dimethyl substitution) or ethyl acetoacetate (for methyl/oxo substitution) dropwise.

  • Reflux: Heat the reaction mixture to reflux (118°C) for 4–6 hours .

    • Monitoring: Monitor by TLC (EtOAc/Hexane 1:1). The starting amine spot (polar) should disappear, replaced by a less polar fluorescent spot.

  • Workup:

    • Cool the mixture to room temperature.

    • Pour the reaction mixture onto 20 g of crushed ice .

    • Stir vigorously for 15 minutes. The product typically precipitates as a solid.

  • Purification:

    • Filter the precipitate and wash with cold water (

      
      ) to remove excess acid.
      
    • Recrystallize from Ethanol/Water or DMF/Water if necessary.

Data Summary: Reaction Optimization
SolventCatalystTemp (°C)Time (h)Yield (%)Notes
AcOH None118488-95 Preferred. Cleanest profile.
EtOHPiperidine78875-80Slower; requires base catalyst.
Toluenep-TSA1101265-70Dean-Stark trap required.

Protocol 2: Synthesis of Pyrazolo[5,1-c][1,2,4]triazines

This protocol accesses a tricyclic-like electronic system via a diazonium intermediate. These compounds are valuable for their energetic properties and potential as nucleoside analogues.

Materials
  • Substrate: this compound (1.0 equiv)

  • Diazotizing Agent: Sodium Nitrite (

    
    ), 
    
    
    
    [1]
  • Coupling Reagent: Malononitrile or Ethyl cyanoacetate (1.0 equiv)

  • Buffer: Sodium Acetate (

    
    )
    
Step-by-Step Procedure
  • Diazotization:

    • Dissolve 1.0 mmol of the amine in 3 mL of 6M HCl and cool to 0–5°C in an ice bath.

    • Add a solution of 1.1 mmol

      
        in 1 mL water dropwise. Maintain temperature 
      
      
      
      . Stir for 20 mins.
    • Critical Check: The solution must remain clear. Turbidity indicates instability of the diazonium salt.

  • Coupling Preparation:

    • In a separate beaker, dissolve 1.0 mmol of malononitrile in 5 mL of Ethanol .

    • Add 2.0 mmol of Sodium Acetate (dissolved in min. water) to create a buffered active methylene solution.

  • Cyclization:

    • Pour the cold diazonium solution rapidly into the stirring coupling solution.

    • A colored precipitate (often yellow/orange hydrazone intermediate) forms immediately.

    • Stir at room temperature for 2 hours.

    • Thermal Cyclization: To ensure ring closure, heat the suspension to 60°C for 1 hour .

  • Isolation: Filter the solid, wash with water, and dry under vacuum.

Critical Troubleshooting & Optimization

The "Ester Interference" Myth

Researchers often worry that the N1-ester group will cyclize with the amine to form a 4-membered ring or polymerize.

  • Reality: The 1,3-relationship and ring strain prevent intramolecular cyclization between the C3-amine and N1-acetate under standard conditions.

  • Exception: Under strongly basic conditions (e.g., NaOEt in dry EtOH), the ester can undergo intermolecular condensation or hydrolysis. Stick to acidic or buffered conditions for the heterocyclic formation steps.[2]

Solubility Issues

The starting material is moderately polar.

  • If the amine does not dissolve in the chosen solvent, mild heating before adding the electrophile is acceptable.

  • For Protocol 2 (Diazotization), if the amine hydrochloride precipitates, add more water or a small amount of DMSO, but keep the temperature low.

References

  • Pyrazolo[1,5-a]pyrimidine Synthesis

    • Title: Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors.[3]

    • Source: PMC / NIH
    • URL:[Link]

    • Relevance: Validates the condensation mechanism with 1,3-diketones and the biological importance of the scaffold.
  • Diazotization & Triazine Fusion

    • Title: Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1,2,4]triazin-7(6H)-ones.[4]

    • Source: MDPI Molecules
    • URL:[Link]

    • Relevance: Provides conditions for diazonium-mediated cycliz
  • General Pyrazole Reactivity

    • Title: Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds”.[5]

    • Source: MDPI
    • URL:[Link]

    • Relevance: Broad overview of N-substituted pyrazole chemistry and regioselectivity.
  • Imidazo[1,2-b]pyrazole Formation

    • Title: Efficient Synthesis of Chirally Enriched 1H-Imidazo[1,2-b]pyrazole.
    • Source: Thieme Connect / Synlett
    • URL:[Link]

    • Relevance: Alternative fused system accessible via multicomponent reactions.

Sources

Troubleshooting & Optimization

Technical Support Center: Regiocontrol in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational | Ticket ID: PYR-ISO-001

Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division[1]

Introduction: The Isomer Challenge

Welcome to the Pyrazole Synthesis Support Center. If you are here, you are likely facing the "1,3 vs. 1,5" dilemma. In medicinal chemistry, the difference between a 1,3-disubstituted and a 1,5-disubstituted pyrazole is often the difference between a blockbuster drug (e.g., Celecoxib , Rimonabant ) and an inactive impurity.

This guide moves beyond generic textbook mechanisms. We address the specific thermodynamic and kinetic failures that lead to regioisomeric mixtures and provide actionable protocols to force single-isomer formation.

Module 1: Troubleshooting the Knorr Synthesis

Scenario: You are reacting a hydrazine with an unsymmetrical 1,3-dicarbonyl (e.g., a


-diketone) and obtaining a mixture of isomers.
Root Cause Analysis: The Nucleophile-Electrophile Mismatch

The Knorr reaction is not a concerted process; it is stepwise.[1] The regiochemical outcome is determined by the very first bond formed.

  • The Hydrazine: The terminal

    
     is the most nucleophilic site.[1]
    
  • The Diketone: Contains two electrophilic carbonyls.[1] The hydrazine attacks the most electrophilic carbonyl first.

The Trap: In fluorinated substrates (common in drug discovery), the electron-withdrawing


 group makes the adjacent carbonyl highly electrophilic. However, in the presence of water or protic solvents, this carbonyl forms a gem-diol (hydrate) , rendering it unreactive. The hydrazine is then forced to attack the other carbonyl, reversing the expected regioselectivity.
Diagnostic Workflow

KnorrLogic Start Start: Knorr Reaction Substrate Substrate: 1,3-Diketone + Hydrazine Start->Substrate CheckCF3 Does Diketone have CF3 group? Substrate->CheckCF3 NoCF3 Standard Electronic Control Hydrazine attacks most electrophilic C=O CheckCF3->NoCF3 No YesCF3 Solvent Check CheckCF3->YesCF3 Yes Aqueous Solvent: Aqueous/Ethanol YesCF3->Aqueous Protic/Wet Anhydrous Solvent: TFE or Anhydrous EtOH YesCF3->Anhydrous Fluorinated/Dry Result1 CF3-C=O Hydrates (Inactive) Attack at Aryl-C=O Result: 3-CF3 Isomer (Celecoxib-like) Aqueous->Result1 Result2 CF3-C=O Active Attack at CF3-C=O Result: 5-CF3 Isomer Anhydrous->Result2

Figure 1: Decision tree for predicting regioselectivity based on solvent and substrate hydration states.

Corrective Protocol: Controlling the Attack

To invert or lock regioselectivity, you must control the protonation state of the hydrazine and the hydration state of the ketone.

ParameterTarget: 1,3-Isomer (e.g., Celecoxib) Target: 1,5-Isomer
Solvent Aqueous Ethanol / Water Promotes hydration of electron-deficient carbonyls, shielding them from attack.[1]Trifluoroethanol (TFE) / HFIP Fluorinated alcohols destabilize the hydrate and activate the carbonyl via H-bonding.[1]
Hydrazine Form Free Base Standard nucleophilicity.[1]Hydrochloride Salt (

)
Reduces overall nucleophilicity, making the reaction more sensitive to electronic differentiation.[1]
Catalyst None or weak base.[1]Lewis Acid (e.g.,

)
Can chelate the dicarbonyl, altering electrophilicity.

Experimental Fix (The "Celecoxib" Protocol):

  • Dissolve 1.0 equiv of 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione in water/ethanol (1:1) .

  • Add 1.1 equiv of 4-sulfonamidophenylhydrazine hydrochloride .

  • Heat to reflux for 2-4 hours.

  • Result: The hydration of the

    
    -carbonyl forces the hydrazine to attack the aryl carbonyl first, yielding the 1,3-diaryl-5-trifluoromethyl  regioisomer (Celecoxib) with >95% selectivity.
    

Module 2: Regioselective N-Alkylation

Scenario: You have a pre-formed NH-pyrazole (tautomeric mix) and need to attach an alkyl group specifically to N1 or N2.[1]

The "Lone Pair Availability" Rule

Unsubstituted pyrazoles exist in equilibrium.[1] When deprotonated, the pyrazolide anion has two nucleophilic nitrogens.

  • Steric Rule: Alkylation generally occurs at the less hindered nitrogen (N away from the bulky C3/C5 substituent).

  • Electronic Rule: Alkylation occurs at the nitrogen adjacent to the most electron-donating group (EDG).[1]

Troubleshooting Table: Switching Selectivity
ConditionMechanismOutcome
Basic (NaH/DMF) Thermodynamic Control Forms the pyrazolide anion.[1] The alkyl group goes to the sterically freer nitrogen.Major Product: Alkyl on N away from bulky group.[1]
Acidic/Neutral (Mitsunobu) Kinetic Control Reaction often proceeds via the neutral tautomer that is more abundant or reactive.Variable: Can favor the more hindered N if it engages in H-bonding.
Reagent: Methyl vs. Benzyl Hard/Soft Acid Base (HSAB) Methyl iodide is a "hard" electrophile; Benzyl bromide is "softer."[1]MeI: Low selectivity (often 60:40).BnBr: Higher selectivity for less hindered N.
Protocol: The "Blocking" Strategy

If direct alkylation yields a mix, use a THP (Tetrahydropyranyl) protecting group strategy.

  • Protect: React pyrazole with DHP/acid. The bulky THP group will go to the less hindered nitrogen (N1).

  • Alkylate: Quaternize N2 with your desired alkyl halide (forming a pyrazolium salt).

  • Deprotect: Remove THP with mild acid.[1]

  • Result: The alkyl group is forced onto the "more hindered" position (N2), which is difficult to access directly.

Module 3: Analytical Verification (NOESY)

Scenario: You have isolated a product. Mass Spec is correct, but you cannot distinguish the 1,3-isomer from the 1,5-isomer. 1H NMR chemical shifts are unreliable predictors. [1]

The Definitive Test: 1D-NOESY

You must look for "Through-Space" interactions.[1]

  • 1,5-Isomer (The "Crowded" One): The N-substituent (e.g., Phenyl) and the C5-substituent (e.g., Methyl) are physically close.

    • Signal: Strong NOE correlation between N-Ar protons and C5-Methyl protons.[1]

  • 1,3-Isomer (The "Linear" One): The N-substituent is adjacent to C5-H (or a small group), while the bulky substituent is far away at C3.[1]

    • Signal: NOE correlation between N-Ar protons and C5-H . No interaction with the C3 substituent.

NOESY cluster_15 1,5-Isomer (Crowded) cluster_13 1,3-Isomer (Linear) N1 N-Phenyl C5 C5-Methyl N1->C5 Strong NOE N1_b N-Phenyl C5_b C5-Proton N1_b->C5_b Strong NOE C3_b C3-Methyl N1_b->C3_b No NOE

Figure 2: Expected NOE correlations for distinguishing pyrazole regioisomers.

References

  • Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles. Organic Chemistry Portal. (Discusses the use of TFE/TFA to control regioselectivity). Link

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols. The Journal of Organic Chemistry, 2008. (Key reference for solvent effects). Link[1]

  • A Greener Synthesis of Celecoxib. Journal of Chemical Education, 2026 (Projected/Recent). (Details the hydration mechanism of the CF3 group in aqueous media). Link[1]

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles. Molecules/MDPI, 2025. (Analysis of steric vs. electronic control in alkylation). Link

  • New Celecoxib Derivatives as Anti-Inflammatory Agents. Journal of Medicinal Chemistry. (Use of hydrazine hydrochloride salts).[1][2] Link[1]

Disclaimer: This guide is for research purposes only. Always consult Material Safety Data Sheets (MSDS) before handling hydrazines or fluorinated solvents.

Sources

Technical Support Center: Managing Unwanted Byproducts in Aminopyrazole Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for aminopyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation in aminopyrazole reactions. By understanding the underlying mechanisms, you can optimize your synthetic routes, improve yield and purity, and accelerate your research and development efforts.

Troubleshooting Guide

This section addresses specific issues encountered during aminopyrazole synthesis in a practical question-and-answer format.

Issue 1: My reaction is producing a mixture of regioisomers. How can I control the regioselectivity?

Answer: The formation of regioisomeric mixtures is one of the most common challenges in aminopyrazole synthesis, particularly when using monosubstituted hydrazines and unsymmetrical 1,3-dielectrophilic precursors like β-ketonitriles.[1] The root cause lies in the competitive nucleophilic attack of the two different nitrogen atoms of the hydrazine on the electrophilic centers of the precursor.[1]

Causality Explained:

The regiochemical outcome is a delicate balance of electronic effects, steric hindrance, and reaction conditions.[1]

  • Electronic Effects: The more electrophilic carbon center of the 1,3-dielectrophile will preferentially be attacked by the more nucleophilic nitrogen of the hydrazine.

  • Steric Effects: Bulky substituents on either the hydrazine or the dielectrophile can hinder the approach to a specific reaction site, thereby favoring the formation of one regioisomer over the other.[1]

  • Reaction Conditions: pH is a critical factor. Under acidic conditions, the terminal nitrogen of the hydrazine is protonated, reducing its nucleophilicity and favoring attack by the internal nitrogen. Conversely, basic conditions can deprotonate the hydrazine, increasing the nucleophilicity of the terminal nitrogen.[1][2]

Troubleshooting Protocol:

  • pH Control: This is often the most effective strategy.

    • Acidic Conditions (e.g., acetic acid in toluene): Generally favor the formation of 5-aminopyrazoles. The protonation of the terminal amino group of the substituted hydrazine directs the initial attack through the less basic, internal nitrogen atom.

    • Basic Conditions (e.g., sodium ethoxide in ethanol): Typically lead to the formation of 3-aminopyrazoles.[2] The enhanced nucleophilicity of the terminal nitrogen atom under basic conditions favors its attack on the more electrophilic carbonyl carbon.

  • Solvent Selection: The polarity and proticity of the solvent can influence the tautomeric equilibrium of the reactants and the stability of the transition states, thereby affecting regioselectivity. Experiment with a range of solvents from polar protic (e.g., ethanol) to nonpolar aprotic (e.g., toluene).

  • Temperature Optimization: Lowering the reaction temperature can sometimes enhance the kinetic control of the reaction, favoring the formation of a single regioisomer.

Illustrative Workflow for Regioselectivity Control:

G cluster_0 Problem: Regioisomeric Mixture cluster_1 Analysis of Cause cluster_2 Troubleshooting Strategies cluster_3 Desired Outcome Problem Observed: Mixture of 3-amino and 5-aminopyrazole regioisomers Cause Cause: Competitive attack by two non-equivalent hydrazine nitrogens on the 1,3-dielectrophile. Problem->Cause pH 1. pH Control: - Acidic (e.g., AcOH) -> Favors 5-amino isomer - Basic (e.g., NaOEt) -> Favors 3-amino isomer Cause->pH Solvent 2. Solvent Screening: - Toluene (nonpolar) - Ethanol (polar protic) Cause->Solvent Temp 3. Temperature Optimization: - Lower temperature for kinetic control Cause->Temp Outcome Single Regioisomer of Aminopyrazole pH->Outcome Solvent->Outcome Temp->Outcome G cluster_0 Reactants cluster_1 Reaction Pathways cluster_2 Products Malononitrile Malononitrile (2 eq.) Dimerization Dimerization of Malononitrile Malononitrile->Dimerization Direct Direct Condensation Malononitrile->Direct Hydrazine Hydrazine (1 eq.) Hydrazine->Direct Byproduct Unwanted Byproduct: 5-amino-4-cyanopyrazole Dimerization->Byproduct Product Desired Product: 3,5-diaminopyrazole Direct->Product

Caption: Competing pathways in the synthesis of 3,5-diaminopyrazole.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing aminopyrazoles?

A1: The most versatile and widely used methods involve the condensation of a hydrazine derivative with a 1,3-dielectrophilic compound. [2]Key approaches include:

  • Reaction of β-ketonitriles with hydrazines: This is a classic and highly effective method for producing 5-aminopyrazoles. [2]* Condensation of α,β-unsaturated nitriles with hydrazines: This is another major route, often used when a suitable leaving group is present on the alkene. * Reaction of malononitrile and its derivatives with hydrazines: This method is employed for the synthesis of 3,5-diaminopyrazoles. [3] Q2: How can I purify my aminopyrazole product from the unreacted starting materials and byproducts?

A2: Purification strategies will depend on the physical and chemical properties of your target compound and the impurities. Common techniques include:

  • Recrystallization: This is often the most effective method for obtaining highly pure crystalline products. The choice of solvent is crucial and may require some experimentation.

  • Column Chromatography: Silica gel chromatography is a standard technique for separating compounds with different polarities. A suitable solvent system (eluent) needs to be determined, often using thin-layer chromatography (TLC) for initial screening.

  • Acid-Base Extraction: If your aminopyrazole has a basic amino group, you can often separate it from neutral byproducts by dissolving the crude mixture in an organic solvent, extracting with an aqueous acid to protonate and dissolve the aminopyrazole, and then basifying the aqueous layer to precipitate the purified product.

Q3: Are there any specific analytical techniques recommended for monitoring the progress of my aminopyrazole synthesis and identifying byproducts?

A3: Yes, a combination of analytical techniques is recommended:

  • Thin-Layer Chromatography (TLC): An indispensable tool for monitoring reaction progress by observing the disappearance of starting materials and the appearance of the product spot. It can also give a preliminary indication of the number of byproducts.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the reaction conversion and the relative amounts of product and byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural elucidation of the desired product and for identifying the structure of unknown byproducts.

  • Mass Spectrometry (MS): Used to determine the molecular weight of the product and byproducts, which is crucial for their identification.

Q4: Can N-alkylation be an issue in aminopyrazole reactions, and how can it be controlled?

A4: Yes, N-alkylation can be a significant side reaction, especially when alkylating agents are present or when the reaction conditions can promote it. Unsymmetric pyrazoles can yield a mixture of N-alkylated regioisomers. [4]The regioselectivity of N-alkylation can often be controlled by the choice of base and the nature of the cation. [4]For instance, using different bases can alter the site of deprotonation on the pyrazole ring, leading to preferential alkylation at one nitrogen over the other.

References

  • Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Organic Chemistry Portal. [Link]

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. [Link]

  • RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. Semantic Scholar. [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. [Link]

  • Approaches towards the synthesis of 5-aminopyrazoles. PMC - NIH. [Link]

  • Recent developments in aminopyrazole chemistry. Arkivoc. [Link]

  • 3(5)-aminopyrazole. Organic Syntheses Procedure. [Link]

  • Reactions of 5-aminopyrazole with Active Methylene Compounds:Synthesis of Pyrazolo[3,4-b]pyridine Derivatives. Sciforum. [Link]

  • Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journals. [Link]

Sources

Technical Support Center: Navigating N-Alkylation in Aminopyrazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center dedicated to one of the more nuanced challenges in heterocyclic chemistry: preventing undesired N-alkylation side reactions during the synthesis and functionalization of aminopyrazoles. The inherent tautomerism and dual nucleophilicity of the pyrazole ring often lead to mixtures of regioisomers, complicating synthetic pathways and purification processes. This guide provides field-proven insights, troubleshooting strategies, and detailed protocols to help you achieve high regioselectivity in your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is controlling N-alkylation on an aminopyrazole ring so challenging?

The core of the challenge lies in the electronic structure of unsymmetrically substituted pyrazoles. The acidic N-H proton can reside on either nitrogen atom, leading to two tautomeric forms. In the presence of a base, the resulting pyrazolate anion is a hybrid of two resonance structures, with negative charge distributed over both ring nitrogens. Consequently, both nitrogens (N1 and N2) are nucleophilic and can react with an alkylating agent, often resulting in a mixture of N1 and N2 alkylated regioisomers.[1][2]

Q2: What are the primary factors that dictate which nitrogen atom gets alkylated?

Regioselectivity in pyrazole N-alkylation is a delicate balance of several competing factors:

  • Steric Hindrance: This is often the most dominant factor. The alkylating agent will preferentially attack the less sterically hindered nitrogen atom.[3][4]

  • Electronic Effects: Electron-withdrawing or electron-donating groups on the pyrazole ring can alter the nucleophilicity of the adjacent nitrogen atoms.

  • Reaction Conditions: The choice of base, solvent, temperature, and even the nature of the counter-ion can significantly influence the N1/N2 product ratio.[1][5]

  • Alkylating Agent: The structure and reactivity of the electrophile play a crucial role.

Q3: I am getting a mixture of N1 and N2 alkylated products. How can I improve the selectivity?

Achieving high selectivity often requires a multi-parameter optimization. Key strategies include:

  • Leveraging Sterics: Utilize a pyrazole substrate with a bulky substituent at the C3 or C5 position to shield one of the nitrogen atoms.[3][4]

  • Optimizing the Base: Strong, non-nucleophilic bases like sodium hydride (NaH) can deprotonate the pyrazole completely, and the resulting sodium cation can coordinate in a way that directs the alkylation. In contrast, weaker bases like potassium carbonate (K2CO3) may lead to an equilibrium that produces mixtures.[1]

  • Solvent Selection: The polarity of the solvent can influence which tautomer is favored and the aggregation state of the pyrazolate salt, thereby affecting the reaction's outcome.[5]

Q4: How can I prevent alkylation on the exocyclic amino group?

While the pyrazole ring nitrogens are generally more nucleophilic after deprotonation, the exocyclic amino group can also undergo alkylation, leading to undesired side products. The most reliable method to prevent this is to use a protecting group strategy . Acylating or carbamylating the amino group (e.g., with Boc anhydride or acetyl chloride) effectively masks its nucleophilicity, allowing for selective N-alkylation of the pyrazole ring. The protecting group can then be removed in a subsequent step.

Troubleshooting Guide: From Mixed Isomers to Pure Products

This section addresses specific experimental issues in a problem-solution format.

Problem 1: Poor Regioselectivity - Inseparable Mixture of N1 and N2 Isomers
  • Probable Cause: The electronic and steric environments of the two ring nitrogen atoms are too similar, and the reaction conditions do not sufficiently differentiate between them. This is common when using standard conditions like K2CO3 in acetonitrile.[1]

  • Suggested Solutions:

    • Change the Base System: Switch from a weak inorganic base (e.g., K2CO3, Cs2CO3) to a strong, non-nucleophilic hydride base. Sodium hydride (NaH) is particularly effective. It irreversibly deprotonates the pyrazole, and the resulting sodium pyrazolate often exhibits higher regioselectivity.[1]

    • Exploit Solvent Effects: The choice of solvent can be critical. Polar aprotic solvents like DMF or DMSO are common. However, for certain substrates, nonpolar solvents can enhance steric control.[3][5] Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) have also been shown to dramatically improve regioselectivity in some pyrazole syntheses.[5]

    • Lower the Temperature: Running the reaction at a lower temperature (e.g., 0 °C or even -78 °C) after deprotonation can favor the kinetically controlled product, which is often the less sterically hindered isomer.

    • Consider an Alternative Synthetic Strategy: If direct alkylation fails, consider methods that build the desired N-alkyl pyrazole from different precursors, such as the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine.

Problem 2: Formation of Dialkylated or Quaternized Byproducts
  • Probable Cause: The newly formed N-alkyl aminopyrazole product is still nucleophilic and can react with a second molecule of the alkylating agent, especially if the agent is highly reactive (e.g., methyl iodide) or used in excess.

  • Suggested Solutions:

    • Strict Stoichiometric Control: Use precisely 1.0 equivalent of the alkylating agent relative to the aminopyrazole. It can sometimes be beneficial to use a slight excess of the pyrazole (1.1 equivalents) to ensure the alkylating agent is fully consumed.

    • Slow Addition of Electrophile: Add the alkylating agent dropwise via a syringe pump over an extended period. This maintains a low instantaneous concentration of the electrophile, minimizing the chance of a second alkylation event.

    • Monitor the Reaction Closely: Use TLC or LC-MS to track the consumption of the starting material. Stop the reaction as soon as the starting pyrazole is no longer visible to prevent the formation of over-alkylated products.

Problem 3: Low Yields Due to Poor Reactivity
  • Probable Cause: The pyrazole may not be sufficiently deprotonated, or the alkylating agent may be too unreactive under the chosen conditions. Steric hindrance can also slow down the reaction significantly.[3]

  • Suggested Solutions:

    • Increase Base Equivalents: Ensure complete deprotonation by using a slight excess of a strong base (e.g., 1.1 - 1.2 equivalents of NaH).

    • Increase Temperature: While lower temperatures can aid selectivity, poor reactivity may necessitate heating. A carefully controlled increase in temperature (e.g., from room temperature to 50-80 °C) can drive the reaction to completion.[5][6]

    • Use a More Reactive Electrophile: If using an alkyl chloride, consider switching to the corresponding bromide or iodide, which are better leaving groups. For particularly challenging alkylations, consider using highly reactive triflates.

    • Catalytic Approaches: For certain substrates, methods using acid catalysis with trichloroacetimidates or even enzymatic approaches can provide alternative pathways to N-alkylation under mild conditions.[3][7]

Data & Decisive Factors

The choice of base and solvent is one of the most powerful tools for controlling regioselectivity. The following table summarizes outcomes from literature, demonstrating how a simple change can dramatically alter the product distribution.

Pyrazole SubstrateAlkylating AgentBaseSolventN1:N2 RatioSource
3-CF3-5-acetylpyrazoleEthyl iodoacetateK2CO3MeCN45:55[1]
3-CF3-5-hydrazone-pyrazoleEthyl iodoacetateK2CO3MeCN>95:5 (N1)[1]
Pyrazolylhydrazone with pyridineEthyl iodoacetateK2CO3MeCNMixture[1]
Pyrazolylhydrazone with pyridineNaHDME/MeCN>95:5 (N1)[1]
3-MethylpyrazoleBenzyl BromideNaHTHF85:15[3]
3-tert-ButylpyrazoleBenzyl BromideNaHTHF>98:2 (N1)[3]

Visualizing the Strategy

Core Challenge: Tautomerism and Alkylation Sites

Caption: Tautomerism in aminopyrazoles leads to a common anionic intermediate, resulting in two potential regioisomers upon alkylation.

Troubleshooting Workflow for Poor Regioselectivity

G Start Problem: Mixture of N1/N2 Isomers CheckSterics Is one N atom significantly more hindered than the other? Start->CheckSterics ProtectingGroup Consider Protecting Group Strategy for Exocyclic Amine Start->ProtectingGroup Side reaction on -NH2 observed? UseStrongBase Action: Switch to NaH in THF/DME CheckSterics->UseStrongBase No LowerTemp Action: Run reaction at 0°C or lower CheckSterics->LowerTemp Yes Result Analyze N1:N2 Ratio UseStrongBase->Result LowerTemp->Result

Sources

Technical Support Center: Monitoring Pyrazole Formation by TLC

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PYR-TLC-MONITOR Status: Active Agent: Senior Application Scientist Subject: Optimization of Thin Layer Chromatography (TLC) for Knorr Pyrazole Synthesis and Related Condensations

Introduction: The Challenge of Pyrazoles

You are likely monitoring a condensation between a hydrazine derivative and a 1,3-dicarbonyl compound (Knorr synthesis) or an


-unsaturated ketone. This reaction presents unique chromatographic challenges:
  • Hydrazine Interference: Hydrazines are potent reducing agents and bases; they streak on silica and cause false positives with oxidative stains (e.g., KMnO

    
    , PMA).
    
  • Tautomeric Equilibrium: 1,3-dicarbonyl starting materials exist in keto-enol equilibrium, often appearing as streaks or double spots.

  • Regioisomerism: Asymmetrical dicarbonyls yield 1,3- and 1,5-substituted isomers with nearly identical

    
     values.
    

This guide provides a self-validating protocol to overcome these issues.

Module 1: The "Mini-Workup" Protocol (Mandatory)

CRITICAL WARNING: Do not spot the crude reaction mixture directly onto the TLC plate if you are using hydrazine hydrate or salts. The excess hydrazine will decompose on the acidic silica, degrade the stain, and obscure your product.

The Solution: Perform a "Mini-Workup" for every aliquot.

Step-by-Step Mini-Workup
  • Aliquot: Take 50

    
    L of the reaction mixture using a glass capillary or micropipette.
    
  • Partition: Dispense into a small vial containing 0.5 mL Ethyl Acetate (EtOAc) and 0.5 mL saturated NaHCO

    
     (or water).
    
  • Vortex/Shake: Cap and shake vigorously for 10 seconds.

  • Settle: Allow layers to separate (approx. 30 seconds).

  • Spot: Use the top organic layer for TLC spotting.

Why this works: This removes the water-soluble hydrazine salts and buffers the pH, preventing streaking and protecting your stain from reduction.

Module 2: Eluent Systems & Visualization

A. Solvent System Optimization

Pyrazoles are nitrogen-rich heterocycles.[1] Depending on the substitution, they can be highly polar.

Compound TypeRecommended Eluent SystemAdditive (If Streaking Occurs)
Non-polar Pyrazoles (N-Aryl/Alkyl substituted)Hexanes / EtOAc (Start 80:20)None usually required
Polar Pyrazoles (N-H free, Amino-substituted)DCM / MeOH (Start 95:5)0.5% Et

N or NH

OH
Regioisomers (1,3 vs 1,5 separation)Toluene / Acetone (Start 90:10)N/A
B. Visualization Hierarchy

Use this specific order to extract maximum data from a single plate.

  • UV (254 nm):

    • Observation: Pyrazoles are aromatic and usually quench fluorescence (dark spots).

    • Note: 1,3-dicarbonyls also absorb UV (enol form). Do not rely on UV alone.

  • Ferric Chloride (FeCl

    
    ): 
    
    • Target:Starting Material (1,3-Dicarbonyls) .

    • Mechanism:[2][3][4][5] Fe

      
       complexes with the enol form.
      
    • Result: Starting material appears Red/Violet . The disappearance of this color confirms consumption of the electrophile.

  • Dragendorff’s Reagent:

    • Target:Product (Pyrazoles/Alkaloids) .

    • Mechanism:[2][3][4][5] Bismuth-iodide complex binds to basic nitrogens.

    • Result: Pyrazoles appear as Orange/Red spots on a yellow background.

    • Selectivity: Does not stain non-nitrogenous starting materials.

Module 3: Troubleshooting Logic

Issue 1: "The Snowman" (Overlapping Spots)

Symptom: Two spots are merging (figure-8 shape), or the product is co-eluting with the starting material.

  • Diagnosis: Likely regioisomers (if SM is consumed) or insufficient polarity difference.

  • Fix:

    • Switch Solvent Class: If using Hex/EtOAc, switch to Toluene/Acetone or DCM/Ether. Different dipole interactions can separate isomers.

    • 2D TLC: Spot the sample in the corner of a square plate. Run Solvent A vertically. Dry. Rotate 90°. Run Solvent B horizontally. If spots lie off the diagonal, they are distinct compounds.

Issue 2: "The Comet" (Streaking)

Symptom:[1][3][6][7] Spots have long tails, smearing from the baseline.

  • Diagnosis: The pyrazole (or hydrazine) is protonating on the acidic silica gel sites.

  • Fix: Pre-treat the plate or add base.

    • Method: Add 1% Triethylamine (Et

      
      N) to your developing solvent.
      
    • Alternative: Dip the empty plate in 5% Et

      
      N/Hexanes and dry before use.
      

Visual Workflows

Figure 1: Reaction Monitoring Workflow

This diagram outlines the decision process for accurate monitoring, emphasizing the mini-workup.

TLC_Workflow Start Start Monitoring (T = x hr) Sample Take Aliquot (50 µL) Start->Sample Workup Mini-Workup (Partition: EtOAc / NaHCO3) Sample->Workup CRITICAL STEP Spot Spot Organic Layer (+ Co-spot with SM) Workup->Spot Develop Develop Plate (Hex/EtOAc or DCM/MeOH) Spot->Develop Visualize Visualization Triad 1. UV (254nm) 2. FeCl3 (SM) 3. Dragendorff (Prod) Develop->Visualize Decision Is SM (Red/Violet) Visible? Visualize->Decision Complete Reaction Complete Proceed to Isolation Decision->Complete No (SM Gone) Wait Continue Heating Decision->Wait Yes (SM Present) Wait->Sample +1 hr

Caption: Standard Operating Procedure for monitoring pyrazole synthesis. Note the mandatory mini-workup step to remove hydrazine interference.

Figure 2: Troubleshooting Decision Tree

Use this logic to resolve common visualization errors.

Troubleshooting Problem TLC Issue Detected Type Identify Artifact Problem->Type Streak Streaking / Tailing Type->Streak Long trails Overlap Co-elution / Snowman Type->Overlap Spots merging NoSpot No Product Spot Type->NoSpot UV Silent Sol_Streak Add 1% Et3N or NH4OH to eluent Streak->Sol_Streak Sol_Overlap Change Selectivity: Try Toluene/Acetone Overlap->Sol_Overlap Sol_NoSpot Check Mini-Workup (Did product stay in aqueous?) NoSpot->Sol_NoSpot

Caption: Diagnostic logic for resolving common TLC artifacts in nitrogen-heterocycle synthesis.

Frequently Asked Questions (FAQ)

Q: My starting material (1,3-diketone) shows two spots. Is it impure? A: Not necessarily. 1,3-dicarbonyls exist in a keto-enol equilibrium. On silica, these tautomers can sometimes separate, causing two spots or a streak. The enol form often chelates with silica. If both spots disappear as the reaction proceeds, it is normal behavior [1].

Q: I see a strong UV spot at the baseline that never moves. What is it? A: This is likely the hydrazine salt (e.g., hydrazine hydrochloride). It is highly polar and insoluble in organic eluents. This confirms why the Mini-Workup (Module 1) is necessary; if you don't wash it out, it obscures the baseline [2].

Q: Can I use Ninhydrin to stain the pyrazole? A: Ninhydrin is specific for primary amines. It will stain the hydrazine starting material (deep red/purple) but will not stain a substituted pyrazole unless the pyrazole itself has a free amine substituent (e.g., aminopyrazole). Use Dragendorff’s reagent for the pyrazole ring itself [3].

Q: How do I separate 1,3- and 1,5-regioisomers on TLC? A: These isomers often have


. Standard Hexane/EtOAc often fails. Try running the plate multiple times (elute, dry, re-elute) or switch to a "pi-active" solvent system like Toluene/Acetone (9:1) or Benzene/Methanol (Caution: Benzene is carcinogenic; use Toluene substitute) [4].

References

  • Reich, H. J. (2022). TLC Stains and Visualization. University of Wisconsin-Madison. [Link]

  • University of Rochester. (n.d.). Troubleshooting Thin Layer Chromatography. Department of Chemistry. [Link]

  • Chemistry LibreTexts. (2022). Visualizing TLC Plates. [Link]

  • Fochi, R., et al. (1992). Regioselective synthesis of 1,3- and 1,5-substituted pyrazoles. Journal of Heterocyclic Chemistry, 29(4), 967-973. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Biological Activity of Methyl 2-(3-amino-1H-pyrazol-1-yl)acetate Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2] This guide provides a comparative analysis of the biological activity of analogs of methyl 2-(3-amino-1H-pyrazol-1-yl)acetate, a key intermediate in the synthesis of various bioactive molecules. By examining the structure-activity relationships (SAR) of these compounds, we aim to provide valuable insights for the rational design of novel therapeutic agents.

The Versatile Pyrazole Core: A Foundation for Diverse Biological Activities

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, serves as a versatile pharmacophore. Its unique electronic properties and ability to participate in various interactions, such as hydrogen bonding and π-π stacking, make it an attractive moiety for drug design.[1] The diverse biological activities of pyrazole derivatives are a testament to their chemical tractability and their capacity to interact with a wide range of biological targets.[1][3]

Synthesis and Derivatization: Paving the Way for Biological Exploration

The synthesis of this compound and its analogs is a critical first step in exploring their biological potential. A common synthetic route involves the reaction of a substituted hydrazine with a β-ketoester to form the pyrazole ring. The resulting pyrazole can then be further modified to introduce various substituents, allowing for a systematic investigation of their impact on biological activity.

For instance, ethyl 2-(1H-pyrazol-1-yl)acetate can be synthesized by reacting ethyl chloroacetate with 1H-pyrazole.[4] This intermediate can then be converted to 2-(1H-pyrazol-1-yl)acetohydrazide by refluxing with hydrazine hydrate.[4] This acetohydrazide serves as a versatile precursor for the synthesis of a variety of heterocyclic compounds, such as 1,3,4-oxadiazoles, through condensation with different reagents.[4]

Caption: Synthetic pathway for 1,3,4-oxadiazole derivatives from ethyl 2-(1H-pyrazol-1-yl)acetate.

Comparative Biological Activities: A Look at the Data

Antimicrobial Activity

The search for novel antimicrobial agents is a global health priority. Pyrazole derivatives have emerged as a promising class of compounds with significant antibacterial and antifungal activities.

A study on a series of 1-(5-((1H-pyrazol-1-yl)methyl)-2-aryl-1,3,4-oxadiazol-3(2H)-yl)ethanone derivatives, synthesized from a pyrazole-acetate precursor, revealed interesting antimicrobial profiles.[4] The results, summarized in the table below, indicate that these compounds were generally more effective against Gram-negative bacteria than Gram-positive bacteria.[4]

CompoundR-group on Aryl MoietyStaphylococcus aureus (MIC, µg/mL)Streptococcus pyogenes (MIC, µg/mL)Escherichia coli (MIC, µg/mL)Pseudomonas aeruginosa (MIC, µg/mL)
4a H>500>500250>500
4b 4-Cl500500125250
4c 4-NO₂25025062.5125
4d 4-OH>500>500250500
4e 4-OCH₃>500>500500>500
Ampicillin -62.5125125250

Table 1: Minimum Inhibitory Concentration (MIC) of 1,3,4-Oxadiazole Derivatives [4]

Notably, compound 4c , bearing a 4-nitroaryl substituent, demonstrated the most potent activity, particularly against Escherichia coli, with a MIC of 62.5 µg/mL.[4] This suggests that electron-withdrawing groups on the aryl ring may enhance the antimicrobial efficacy of these pyrazole derivatives.

Other studies have also highlighted the antimicrobial potential of various pyrazole analogs. For instance, a series of 1,3,5-trisubstituted pyrazole derivatives showed promising activity against several bacterial species and Candida albicans.[5]

Anticancer Activity

The development of novel anticancer agents with improved efficacy and reduced toxicity is a major focus of cancer research. Pyrazole-containing compounds have shown significant promise in this area, with several derivatives exhibiting potent cytotoxic activity against various cancer cell lines.[3][6]

One study on pyrazole-based chalcone derivatives reported significant anticancer activity against 14 different cancer cell lines.[7] The most potent compounds, 6b and 6d , displayed IC₅₀ values of 10 and 10.56 µM, respectively, against the HNO-97 cell line and were found to be non-toxic to normal human cells.[7] Another investigation into pyrazole hybrid chalcone conjugates identified compounds with high cytotoxicity and selectivity towards cancer cells over normal cells.[8] The structure-activity relationship in this study indicated that compounds with strong electron-donating groups on the aromatic ring, such as hydroxyl and methoxy groups, exhibited potent cytotoxic activity.[8]

Furthermore, a series of pyrazolylmethylene-2-thioxoimidazolidin-4-one derivatives were evaluated for their anticancer effects against prostate cancer cell lines, with some compounds showing IC₅₀ values in the low micromolar range.[9]

Compound ClassKey Structural FeaturesCancer Cell Line(s)Potency (IC₅₀/MIC)Reference
Pyrazole-chalcone derivativesDiphenyl pyrazole-chalconeHNO-9710 - 10.56 µM[7]
Pyrazole hybrid chalcones1,3-diphenyl-1H pyrazole hybridsVariousHigh cytotoxicity[8]
Pyrazolylmethylene-2-thioxoimidazolidin-4-onesPyrazolylmethylene-2-thioxoimidazolidin-4-oneLNCaP (prostate cancer)10.27 - 109.72 µM[9]

Table 2: Anticancer Activity of Selected Pyrazole Derivatives

The diverse mechanisms of action of anticancer pyrazole derivatives include the inhibition of tubulin polymerization, a critical process in cell division.[8]

Structure-Activity Relationship (SAR) Insights

Based on the available data, several key SAR insights can be drawn for the design of biologically active pyrazole analogs:

  • Substitution on the Pyrazole Ring: The nature and position of substituents on the pyrazole ring significantly influence biological activity. The presence of specific groups can modulate the electronic and steric properties of the molecule, affecting its interaction with biological targets.

  • Aryl Substituents: The electronic properties of substituents on aryl rings attached to the pyrazole core play a crucial role. For antimicrobial activity, electron-withdrawing groups like the nitro group can enhance potency.[4] Conversely, for anticancer activity, electron-donating groups such as hydroxyl and methoxy groups have been shown to be beneficial.[8]

  • Hybrid Molecules: Combining the pyrazole scaffold with other pharmacologically active moieties, such as chalcones or oxadiazoles, can lead to hybrid compounds with enhanced biological activity and potentially novel mechanisms of action.[7][8]

Caption: Key areas for structural modification to influence biological activity.

Experimental Protocols for Biological Evaluation

To ensure the scientific integrity and reproducibility of the findings, it is essential to follow standardized experimental protocols for evaluating the biological activity of these compounds.

Antimicrobial Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of the synthesized compounds against a panel of pathogenic bacteria and fungi.

Methodology: Broth Microdilution Method

  • Preparation of Microbial Inoculum: Prepare a standardized inoculum of the test microorganisms (e.g., 5 x 10⁵ CFU/mL) in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Serial Dilution of Compounds: Prepare a series of twofold dilutions of the test compounds in the broth medium in a 96-well microtiter plate.

  • Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

In Vitro Cytotoxicity Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the synthesized compounds against various cancer cell lines.

Methodology: MTT Assay

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC₅₀ Calculation: The IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Conclusion and Future Directions

The analogs of this compound represent a promising and versatile scaffold for the development of novel therapeutic agents. The available data, although not from a single systematic study, clearly indicates that modifications to the pyrazole ring, the acetate moiety, and the incorporation of other pharmacophores can significantly modulate their antimicrobial and anticancer activities.

Future research should focus on the systematic synthesis and evaluation of a focused library of this compound analogs. This will enable a more detailed and quantitative understanding of the structure-activity relationships, paving the way for the rational design of more potent and selective drug candidates. Further investigations into the mechanisms of action of the most promising compounds will also be crucial for their advancement in the drug discovery pipeline.

References

  • Kamal, A., et al. (2022). Design, Synthesis, Molecular Docking, and Biological Evaluation of Pyrazole Hybrid Chalcone Conjugates as Potential Anticancer Agents and Tubulin Polymerization Inhibitors. Molecules, 27(5), 1533. [Link]

  • Al-Ghamdi, A. M., et al. (2018). 1,3,5-Trisubstituted-1H-Pyrazole Derivatives as New Antimicrobial Agents: Synthesis, Characterization and Docking Study. Trade Science Inc.[Link]

  • Al-Issa, S. A. (2020). Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. Future Medicinal Chemistry, 12(13), 1215-1230. [Link]

  • Vorobyeva, E. V., et al. (2023). New 3-Aminopropylsilatrane Derivatives: Synthesis, Structure, Properties, and Biological Activity. Molecules, 28(12), 4704. [Link]

  • Bekhit, A. A., & Ashour, H. M. (2005). Novel pyrazole derivatives as potential promising anti-inflammatory antimicrobial agents. Archiv der Pharmazie, 338(4), 167-175. [Link]

  • Villarreal-Gómez, L. J., et al. (2019). Biological activity of new schiff base compounds derived from substituted 3-aminopyrazoles, the role of pyrazole on bioactivity. Indian Journal of Pharmaceutical Sciences, 81(2), 334-343. [Link]

  • Abuelizz, H. A., et al. (2022). Design, Synthesis, Characterization, and Cytotoxicity of New Pyrazolylmethylene-2-thioxoimidazolidin-4-one Derivatives towards Androgen-Sensitive LNCaP Prostate Cancer Cells. Molecules, 27(14), 4403. [Link]

  • Shtaitz, Y. K., et al. (2022). 1H-Pyrazole-Appended Pyridines and Their 1,2,4-Triazine Precursors: A Rational Synthesis and in silico and in vitro Evaluation of Anti-Cancer Activity. ChemistrySelect, 7(24), e202201389. [Link]

  • Hassan, A. S., et al. (2018). Synthesis, characterization and anticancer activity of some new pyrazole and pyrazolo[3,4-d]pyrimidine derivatives. Journal of the Iranian Chemical Society, 15(7), 1627-1637. [Link]

  • Shah, S., et al. (2015). Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. Molecules, 20(8), 13844-13863. [Link]

  • Phan, T. N. V., et al. (2022). Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents. ACS Omega, 7(38), 34483-34499. [Link]

  • El-Sayed, N. N. E., et al. (2023). New 1,3-diphenyl-1H-pyrazol-5-ols as anti-methicillin resistant Staphylococcus aureus agents: Synthesis, antimicrobial evaluation and in silico studies. Journal of Molecular Structure, 1271, 134075. [Link]

  • Iglesias, A. L., et al. (2019). Biological Activity of New Schiff Base Compounds Derived from Substituted 3-Aminopyrazoles, the Role of Pyrazole on Bioactivity. Indian Journal of Pharmaceutical Sciences, 81(2), 334-343. [Link]

  • Gomaa, A. M., et al. (2023). A new class of anticancer activity with computational studies for a novel bioactive aminophosphonates based on pyrazole moiety. Scientific Reports, 13(1), 14728. [Link]

  • Kumar, V., & Kumar, S. (2013). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences, 5(3), 175-183. [Link]

  • Sharma, V., et al. (2022). Concept of Hybrid Drugs and Recent Advancements in Anticancer Hybrids. Molecules, 27(17), 5556. [Link]

  • Kumar, D., et al. (2021). Antimicrobial Evaluation, Synthesis, and Characterization of Some 1-(5-((1H-Pyrazol-1-yl)methyl)-2-aryl-1,3,4-oxadiazol-3(2H)-yl)ethanone Derivatives. Indian Journal of Heterocyclic Chemistry, 31(4), 575-580. [Link]

  • Chan, K. H., et al. (2023). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. Molecules, 28(7), 2951. [Link]

  • Al-Omair, M. A., et al. (2023). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. RSC Advances, 13(52), 36477-36492. [Link]

  • Shtaitz, Y. K., et al. (2022). Comparison of IC50 obtained on A-172, HepG2, Hs578T cancer cells and... ResearchGate. [Link]

Sources

Spectroscopic Differentiation of 3-Amino vs. 5-Aminopyrazole Regioisomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, particularly within kinase inhibitor discovery (e.g., Aurora, CDK inhibitors), the aminopyrazole scaffold is ubiquitous. However, the synthesis of


-substituted aminopyrazoles via the condensation of hydrazines with 

-ketonitriles often yields a mixture of two regioisomers: 1-substituted-3-aminopyrazole (3-AP) and 1-substituted-5-aminopyrazole (5-AP) .

While unsubstituted aminopyrazoles exist as rapidly interconverting tautomers in solution, the introduction of a substituent at the N1 position "locks" the structure, creating distinct regioisomers with vastly different hydrogen-bonding capabilities, metabolic profiles, and biological activities. Misassignment of these isomers is a common pitfall that can derail Structure-Activity Relationship (SAR) studies.

This guide provides a definitive spectroscopic workflow to distinguish these isomers, prioritizing Nuclear Overhauser Effect (NOE) NMR spectroscopy as the gold standard for structural validation.

The Structural Challenge: Tautomerism vs. Regioisomerism

Before analyzing spectra, one must define the species.

  • Unsubstituted (

    
    -H):  3-amino-1H-pyrazole and 5-amino-1H-pyrazole are tautomers . In solution (DMSO, MeOH), they exist in rapid equilibrium. You cannot isolate them as separate stable liquids/solids at room temperature.
    
  • Substituted (

    
    -R):  When a substituent (R = Alkyl, Aryl) is attached to a ring nitrogen, the tautomeric equilibrium is broken. You obtain two separable regioisomers .
    
Visualizing the Key Difference (NOE Correlations)

The diagram below illustrates the structural difference and the critical spatial relationships (NOE) used for assignment.

Aminopyrazole_NOE cluster_0 1-substituted-5-aminopyrazole (5-AP) cluster_1 1-substituted-3-aminopyrazole (3-AP) node5 5-Amino Isomer (Steric clash between R and NH2) feat5 Key NOE Signal: N-R Group <--> NH2 Group node5->feat5 Spatial Proximity node3 3-Amino Isomer (N-R is far from NH2) feat3 Key NOE Signal: N-R Group <--> C5-H (Ring Proton) node3->feat3 Spatial Proximity

Figure 1: Structural differentiation based on spatial proximity. The 5-amino isomer places the N-substituent adjacent to the exocyclic amine, while the 3-amino isomer places it adjacent to the ring proton.

Spectroscopic Comparison Guide
3.1. NMR Spectroscopy (The Gold Standard)

Standard 1D


H NMR is often insufficient for conclusive assignment due to the variability of chemical shifts caused by solvent effects and substituent electronics. 2D NOESY (or ROESY) is required. 
Feature1-Substituted-5-Aminopyrazole (5-AP)1-Substituted-3-Aminopyrazole (3-AP)Reliability
NOE Correlation Strong cross-peak between

-R protons and

protons.
Strong cross-peak between

-R protons and C5-H (ring proton).
High (Definitive)

H Shift (

)
Often broader/downfield due to H-bonding with N-R (if R has acceptors).Typically sharper; chemical shift varies less with N-substituent changes.Medium

C Shift (C3 vs C5)
C3-H is typically downfield (approx. 135-145 ppm) relative to C4.C5-H is typically upfield (approx. 125-135 ppm) relative to C3.Medium (Substituent dependent)

N HMBC

-R protons correlate to N1 (pyrrole-like) and C5 (

).

-R protons correlate to N1 and C5 (

).
High

Technical Insight: In the 5-AP isomer, the exocyclic amine (


) is sterically crowded by the 

-substituent. In

, this can lead to restricted rotation and broadening of the

signal. In the 3-AP isomer, the

is remote from the

-substituent and behaves more like a typical aromatic amine.
3.2. UV-Vis and IR Spectroscopy (Secondary Confirmation)

While less definitive than NMR, these methods provide supporting evidence.

  • UV-Vis: 5-aminopyrazoles often exhibit a bathochromic shift (red shift) compared to 3-aminopyrazoles due to different conjugation pathways, especially if the

    
    -substituent is an aryl group.
    
  • IR: The

    
     stretching frequency is sensitive to the local environment. In 5-AP, if the 
    
    
    
    -substituent allows for intramolecular hydrogen bonding (e.g.,
    
    
    -pyridyl), the symmetric/asymmetric stretches will shift significantly compared to the "free" amine in 3-AP.
Experimental Protocols
4.1. Synthesis and Isolation

Objective: Synthesize and separate regioisomers formed from the condensation of phenylhydrazine and 3-oxopropanenitrile.

Reagents:

  • Phenylhydrazine (1.0 eq)

  • 3-Oxopropanenitrile (1.1 eq)

  • Ethanol (Solvent)

  • HCl (Catalytic)

Procedure:

  • Reflux: Dissolve 3-oxopropanenitrile in EtOH. Add phenylhydrazine dropwise. Heat to reflux for 3-6 hours.

  • Monitoring: Monitor by TLC (50% EtOAc/Hexane). You will likely see two spots with different

    
     values.
    
    • Note: 5-aminopyrazoles are generally more polar (lower

      
      ) than 3-aminopyrazoles due to the exposed dipole of the amino group, though this reverses depending on the 
      
      
      
      -substituent.
  • Workup: Concentrate the solvent in vacuo.

  • Separation (Flash Chromatography):

    • Stationary Phase: Silica Gel (40-63 µm).

    • Mobile Phase: Gradient 0%

      
       60% EtOAc in Hexanes.
      
    • Collection: Isolate the two major fractions separately.

4.2. Analytical Workflow for Assignment

Prerequisite: Pure isolated fractions ( >95% purity).

Step-by-Step Protocol:

  • Sample Prep: Dissolve ~5-10 mg of the isomer in DMSO-

    
      (0.6 mL).
    
    • Why DMSO? Chloroform (

      
      ) often promotes rapid exchange of amino protons, causing the 
      
      
      
      signal to broaden or disappear. DMSO stabilizes the
      
      
      protons via hydrogen bonding, ensuring they are visible for NOE experiments.
  • 1D Proton: Acquire a standard

    
    H spectrum (16 scans). Identify the 
    
    
    
    peak (usually a broad singlet, 4.0–6.0 ppm) and the Ring-H peak (singlet, 5.5–7.5 ppm).
  • 2D NOESY:

    • Mixing Time: Set to 300–500 ms.

    • Scans: 8–16 scans per increment.

    • Analysis: Look for the "Cross Peak" at the intersection of the

      
      -Substituent chemical shift and the aromatic region.
      
Decision Logic for Assignment

Use this flowchart to interpret your analytical data.

DecisionTree start Isolate Pure Isomer solvent Dissolve in DMSO-d6 (Crucial for NH2 visibility) start->solvent noesy Run 2D NOESY Experiment solvent->noesy check1 Check Correlation: N-Substituent (R) vs. NH2 noesy->check1 res1 Cross-peak Observed check1->res1 Yes res2 No Cross-peak check1->res2 No concl1 Assignment: 1-substituted-5-aminopyrazole res1->concl1 check2 Check Correlation: N-Substituent (R) vs. Ring Proton (CH) res2->check2 check2->start Ambiguous (Check Purity) concl2 Assignment: 1-substituted-3-aminopyrazole check2->concl2 Yes (Correlation R <-> CH)

Figure 2: Logical workflow for assigning aminopyrazole regioisomers using NOESY data.

References
  • Elguero, J., et al. (2021). "Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix." Molecules. Available at: [Link]

  • Fichez, J., Busca, P., & Prestat, G. (2017). "Recent Advances in Aminopyrazoles Synthesis and Functionalization." Chimica. Available at: [Link]

  • Groshev, V. et al. (2025).[1] "Reactions of β-diketone hydrazones and enamino ketoesters with hydrazine." Russian Journal of Organic Chemistry. Available at: [Link]

  • Stanovnik, B., & Svete, J. (2011). "Approaches towards the synthesis of 5-aminopyrazoles." Beilstein Journal of Organic Chemistry. Available at: [Link]

  • López, C., et al. (1986). "A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles." Canadian Journal of Chemistry. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Purity Assessment of Methyl 2-(3-amino-1H-pyrazol-1-yl)acetate by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is the bedrock of safety and efficacy. For drug development professionals, the intermediates that form these APIs are of equal importance. A failure to rigorously control the purity of an intermediate like methyl 2-(3-amino-1H-pyrazol-1-yl)acetate can lead to downstream complications, including challenging purification steps, the introduction of potentially genotoxic impurities, and significant delays in the development timeline.

This guide provides an in-depth, experience-driven approach to developing and validating a robust High-Performance Liquid Chromatography (HPLC) method for assessing the purity of this compound. We will move beyond a simple recitation of steps to explore the scientific rationale behind each decision, establish a self-validating analytical system, and compare its performance against alternative methods.

Part I: Strategic Development of a Purity-Indicating HPLC Method

High-Performance Liquid Chromatography is widely considered the gold standard for purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and versatility.[1] The development of a successful HPLC method is not a matter of chance, but a systematic process rooted in the physicochemical properties of the analyte and potential impurities.

Analyte Characterization: Predicting Chromatographic Behavior

Direct experimental data for this compound is not always readily available. However, as experienced scientists, we can infer its likely behavior by examining its structure and the properties of similar molecules.

  • Structure and Polarity: The molecule consists of a polar aminopyrazole ring and a methyl acetate group. The presence of hydrogen bond donors (the amino group) and acceptors (the nitrogen atoms in the ring and the carbonyl oxygens) suggests moderate polarity and good solubility in polar organic solvents and aqueous mixtures.[2] This makes it an ideal candidate for Reversed-Phase HPLC (RP-HPLC), where a nonpolar stationary phase is used with a polar mobile phase.

  • UV Absorbance: The core pyrazole ring is known to have a UV absorbance maximum at a very low wavelength (~203 nm).[3] However, the presence of the amino group as a chromophore is expected to shift the maximum absorbance (λmax) to a higher, more practical wavelength for analysis, likely in the 220-260 nm range. The first step in any practical method development would be to run a UV scan of a dilute solution of the analyte in the mobile phase to determine the optimal wavelength for detection, ensuring maximum sensitivity.

Rationale for Method Selection: Why RP-HPLC is the Superior Choice

While other techniques exist, RP-HPLC offers the most balanced and effective solution for this specific application.

  • Specificity for Likely Impurities: The synthesis of 3-aminopyrazoles often involves the condensation of a hydrazine with a β-ketonitrile or a related 1,3-dielectrophile.[4] A common synthetic route to the target molecule could involve the reaction of 3-aminopyrazole with a methyl haloacetate. This opens the door for several potential impurities:

    • Unreacted Starting Materials: 3-aminopyrazole and the methyl haloacetate.

    • Regioisomers: Alkylation could occur at other positions on the pyrazole ring, leading to the formation of isomeric impurities.[5]

    • Byproducts: Side reactions could lead to other related substances. An RP-HPLC method, particularly with a C18 column, excels at separating compounds with subtle differences in polarity and structure, making it ideal for resolving the target analyte from these closely related impurities.[1]

  • Quantitative Accuracy: HPLC with UV detection provides excellent linearity and reproducibility, which is essential for accurately quantifying the main component and any impurities, a requirement stipulated by regulatory bodies.[1][6]

Systematic Approach to Chromatographic Parameter Selection

The goal is to achieve a baseline separation of the main peak from all impurity peaks with good peak shape (symmetry factor between 0.9 and 1.2) in a reasonable runtime.

  • Column Chemistry: A C18 (octadecylsilane) column is the workhorse of RP-HPLC and the logical starting point. Its nonpolar nature will provide effective retention for our moderately polar analyte. A standard dimension of 4.6 x 150 mm with 5 µm particles offers a good balance of efficiency and backpressure.

  • Mobile Phase Composition: The mobile phase will consist of an aqueous component and an organic modifier.

    • Organic Modifier: Acetonitrile is often preferred over methanol due to its lower viscosity and better UV transparency at low wavelengths.

    • Aqueous Component: Using a buffer is critical. The amino group on the pyrazole ring is basic. A buffer, such as 10 mM ammonium acetate adjusted to a pH of ~7.0, will ensure a consistent ionization state for the analyte, preventing peak tailing and improving reproducibility.[7]

    • Gradient Elution: A gradient elution, starting with a higher percentage of the aqueous phase and gradually increasing the organic phase, is recommended. This will ensure that any highly polar, early-eluting impurities are well-retained and separated, while also efficiently eluting the main analyte and any less polar, late-eluting impurities.

  • Detection Wavelength: As determined by a preliminary UV scan, the wavelength of maximum absorbance should be selected to ensure the highest sensitivity for detecting trace-level impurities. A Photo Diode Array (PDA) detector is highly recommended as it can acquire spectra across a range of wavelengths, helping to identify co-eluting peaks and assess peak purity.

MethodDevelopmentLogic Analyte Analyte Characterization (this compound) Properties Physicochemical Properties - Moderate Polarity - Basic Amino Group - UV Chromophore Analyte->Properties Impurities Anticipated Impurities - Starting Materials - Regioisomers - Byproducts Analyte->Impurities Method_Choice Method Selection: RP-HPLC Properties->Method_Choice Impurities->Method_Choice Params Parameter Optimization Method_Choice->Params Column Stationary Phase (C18 Column) Params->Column Mobile_Phase Mobile Phase (ACN / Buffered Aqueous) Params->Mobile_Phase Detection Detection (PDA @ λmax) Params->Detection Validation Method Validation (ICH Q2) Column->Validation Mobile_Phase->Validation Detection->Validation

Caption: Logical workflow for HPLC method development.

Part II: Method Validation - The Cornerstone of Trustworthiness

An unvalidated analytical method is merely an observation. A validated method is a reliable, quantitative tool. The validation process must demonstrate that the method is suitable for its intended purpose, which, in this case, is to accurately determine the purity of this compound. The framework for this validation is provided by the International Council for Harmonisation (ICH) guideline Q2(R1).[6][8]

The following parameters must be rigorously evaluated:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is demonstrated by spiking the sample with known impurities and showing that their peaks are well-resolved from the main analyte peak.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of 50% to 150% of the target concentration. The correlation coefficient (r²) should be >0.999.[9]

  • Accuracy: The closeness of the test results to the true value. This is determined by analyzing samples with known concentrations (e.g., a certified reference material or by spiking a placebo with known amounts of the analyte) and calculating the percent recovery.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at two levels:

    • Repeatability (Intra-assay precision): Analysis of replicate samples on the same day, by the same analyst, on the same instrument.

    • Intermediate Precision: Analysis on different days, by different analysts, or on different instruments. The relative standard deviation (RSD) for precision studies should typically be less than 2%.[10]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of an impurity that can be reliably detected and quantified, respectively. These are crucial for controlling trace-level impurities.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate). This provides confidence that the method is reliable for routine use.[10]

Hypothetical Validation Data Summary

The following table summarizes the expected outcomes of a successful method validation.

Validation ParameterAcceptance CriteriaHypothetical Result
Specificity Baseline resolution (>1.5) of analyte from all known impurities.All peaks resolved.
Linearity (Range) Correlation Coefficient (r²) ≥ 0.9990.9998
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (RSD%)
- Repeatability≤ 2.0%0.8%
- Intermediate Precision≤ 2.0%1.2%
LOD Signal-to-Noise Ratio ≈ 3:10.01%
LOQ Signal-to-Noise Ratio ≈ 10:10.03%
Robustness RSD ≤ 2.0% for all varied parametersAll variations met criteria.

Part III: Comparative Analysis - HPLC vs. Alternative Techniques

While HPLC is the primary choice, it is instructive to compare it with other available techniques to understand its advantages and limitations.

FeatureHigh-Performance Liquid Chromatography (HPLC) Thin-Layer Chromatography (TLC) Gas Chromatography (GC)
Principle High-pressure separation on a packed column.Separation on a thin layer of adsorbent material.Separation of volatile compounds in a gaseous mobile phase.
Resolution Very HighLow to ModerateVery High (for volatile analytes)
Quantitation Excellent (highly accurate and precise)Semi-quantitative at bestExcellent (with appropriate detector)
Sensitivity High (µg to ng levels)Moderate (µg levels)Very High (pg levels)
Suitability for Analyte Ideal. The analyte is non-volatile and has a UV chromophore, making it perfectly suited for RP-HPLC.Suitable for screening. Good for quick checks of reaction progress but lacks the resolution and quantitation for final purity assessment.Not suitable. The analyte is not sufficiently volatile or thermally stable for GC analysis without derivatization.
Throughput ModerateHighModerate

The Verdict: For a definitive, quantifiable, and regulatory-compliant purity assessment of this compound, HPLC is unequivocally the superior method. TLC serves as a rapid, qualitative screening tool, while GC is inappropriate for this non-volatile compound.[1]

Part IV: Detailed Experimental Protocols

This section provides a self-validating, step-by-step protocol for the purity assessment.

Protocol 1: HPLC Purity Determination
  • Instrumentation:

    • HPLC system with a gradient pump, autosampler, column thermostat, and PDA detector.

    • Chromatographic data system (CDS) for data acquisition and processing.

  • Reagents and Materials:

    • Acetonitrile (HPLC grade)

    • Ammonium Acetate (ACS grade or higher)

    • Water (HPLC grade)

    • Glacial Acetic Acid (for pH adjustment)

    • This compound reference standard and test sample.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 10 mM Ammonium Acetate in water, pH adjusted to 7.0 with dilute acetic acid.

    • Mobile Phase B: Acetonitrile

    • Gradient Program:

      Time (min) %A %B
      0.0 95 5
      20.0 50 50
      22.0 5 95
      25.0 5 95
      25.1 95 5

      | 30.0 | 95 | 5 |

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection: PDA detector, monitor at λmax (e.g., 240 nm).

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Standard Solution: Accurately weigh about 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and B to obtain a concentration of 0.1 mg/mL.

    • Test Solution: Prepare the test sample in the same manner as the standard solution.

  • Analysis and Calculation:

    • Inject the standard and sample solutions.

    • Identify the peak for this compound based on the retention time of the reference standard.

    • Calculate the purity using the area percent method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Caption: Experimental workflow for HPLC purity analysis.

Conclusion

The purity assessment of pharmaceutical intermediates like this compound is a critical, non-negotiable step in drug development. A well-developed and rigorously validated RP-HPLC method provides the necessary precision, accuracy, and specificity to ensure the quality of the material. By understanding the chemical nature of the analyte and its potential impurities, scientists can design a robust analytical procedure that serves as a reliable gatekeeper, preventing substandard materials from progressing in the manufacturing chain. This commitment to analytical excellence is fundamental to ensuring the safety and efficacy of the final pharmaceutical product.

References

  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of Chemical and Pharmaceutical Analysis. [Link]

  • VALIDATION OF AN HPLC METHOD FOR DETERMINATION OF CHEMICAL PURITY OF [18F]FLUOROMISONIDAZOLE ([18F]FMISO). INIS-IAEA. [Link]

  • Synthesis of 1-Methyl-5-(pyrazol-3- and -5-yl- and 1, 2, 4-triazol-3- and 5-yl)-1, 2, 3, 6-tetrahydropyridine Derivatives and Their Evaluation as Muscarinic Receptor Ligands. ResearchGate. [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. [Link]

  • Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)acetates and 5-amino-2,4-dihydro-3H-pyrazol-3-ones via the Pinner strategy. PMC - NIH. [Link]

  • Gas-phase UV absorption spectra and OH-oxidation kinetics of 1H-1,2,3-triazole and pyrazole. RSC Publishing. [Link]

  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Alwsci. [Link]

  • Methyl 2-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}acetate. PubChem. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. PMC - NIH. [Link]

  • Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. ACS Omega. [Link]

  • Development and validation of an HPLC method for the purity assay of BZM, the precursor of striatal dopaminergic D2/D3 receptor SPECT imaging agent [123I]IBZM (lodobenzamide). Journal of Food and Drug Analysis. [Link]

  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. MDPI. [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI. [Link]

Sources

Structural Fidelity in Drug Design: A Comparative Guide to Crystallographic Analysis of Aminopyrazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Tautomer Trap

Aminopyrazole derivatives represent a "privileged scaffold" in kinase inhibitor design (e.g., Pirtobrutinib, Crizotinib) due to their ability to mimic the adenine ring of ATP. However, their efficacy hinges on a critical structural variable: prototropic tautomerism .[1] The 3-amino vs. 5-amino tautomeric equilibrium dictates the hydrogen bond donor/acceptor (DA) pattern, directly influencing potency and selectivity.

This guide objectively compares X-ray Crystallographic Analysis against orthogonal methods (NMR, In Silico Modeling) for characterizing these derivatives. It further analyzes the structural performance of the aminopyrazole scaffold against its common isostere, the aminopyrimidine.

Comparative Analysis: Methodology & Performance

Methodological Comparison: X-ray vs. Orthogonal Techniques

For aminopyrazoles, determining the bioactive tautomer is the primary analytical challenge. While X-ray crystallography is the gold standard for binding mode determination, it has distinct limitations compared to solution-state NMR.

Table 1: Analytical Precision in Tautomer Assignment

FeatureX-ray Crystallography (The Standard)Solution NMR (

N,

H)
In Silico (QM/MM)
State Relevance High (Bioactive): Captures the specific tautomer stabilized by the protein pocket (e.g., hinge region).Medium (Solvated): Captures the equilibrium average in solution, which may differ from the bound state.Variable: Dependent on the accuracy of the force field and hydration models.
Proton Visibility Resolution Dependent: H-atoms are invisible >1.0 Å. Tautomers are inferred from H-bond distances (D-A analysis).Direct: Chemical shifts (e.g.,

N) provide unambiguous identification of N-H protons.
Predicted: Calculates relative energy states (

) of tautomers.
Dynamic Insight Static: "Frozen" snapshot. Misses rapid proton exchange unless cryo-trapped.Dynamic: Measures exchange rates (

) and equilibrium constants (

).
Simulated: Can model transition states but computationally expensive.
Throughput Low-Medium: Requires diffraction-quality crystals.High: Rapid screening of synthesized ligands.Very High: Virtual screening of libraries.

Expert Insight: Do not rely solely on low-resolution X-ray maps (< 2.0 Å) to assign the pyrazole proton. If the electron density for the hydrogen is absent, you must validate the assignment using the H-bond geometry of the surrounding protein residues (see Section 3).

Scaffold Performance: Aminopyrazole vs. Aminopyrimidine

In kinase drug design, the aminopyrimidine is the most common alternative. However, crystallographic data reveals why aminopyrazoles often yield superior selectivity profiles (e.g., JNK3 vs. p38).

Table 2: Structural Performance Comparison

ParameterAminopyrazole Scaffold Aminopyrimidine Scaffold Crystallographic Evidence
Hinge Binding Bidentate (Donor-Acceptor): Forms a tight 2-point H-bond network. Compact 5-membered ring allows deeper pocket penetration.Tridentate/Bidentate: 6-membered ring is bulkier; often requires larger gatekeeper residues.PDB 6SFO (p38 MAPK) shows aminopyrazole inducing specific backbone shifts not seen with pyrimidines.
Planarity High: The 5-membered ring maintains strict planarity, optimizing

-stacking with gatekeeper residues.
Moderate: Ring puckering can occur; substituents often twist out of plane to relieve steric strain.Comparison of RMSD values in JNK3 inhibitors shows aminopyrazoles fit smaller active sites better.[2]
Selectivity Tunable: N-linked substituents (N1) can vector into the solvent or back-pocket, distinct from the hinge.Promiscuous: Often binds multiple kinase families due to generic ATP-mimicry.Structural overlay of SR-3576 (aminopyrazole) vs. SR-3737 (indazole) reveals selectivity driven by ring compactness.

Structural Mechanism: The Hinge Interaction

The "Product" of an aminopyrazole drug candidate is its ability to lock into the ATP-binding hinge region. The following diagram illustrates the critical Hydrogen Bond (HB) network that must be verified in the electron density map.

HingeInteraction cluster_protein Kinase Hinge Region cluster_ligand Aminopyrazole Ligand Glu Gatekeeper (e.g., Glu) Backbone C=O N_exo Exocyclic -NH2 (Donor) Glu->N_exo H-Bond (2.8 Å) Leu Hinge Residue (e.g., Leu) Backbone N-H N_endo Endocyclic N2 (Acceptor) Leu->N_endo H-Bond (2.9 Å) N_sub N1-Substituent (Solvent/Back-pocket)

Figure 1: Canonical bidentate binding mode of aminopyrazoles. The exocyclic amine acts as a donor to the hinge carbonyl, while the endocyclic nitrogen accepts a proton from the hinge backbone amide.

Validated Protocol: Crystallographic Refinement of Aminopyrazoles

To ensure data integrity, the following workflow integrates X-ray data processing with tautomer validation.

Phase 1: Crystal Optimization
  • Co-crystallization: Do not soak. Aminopyrazoles often induce conformational changes (e.g., DFG-out shifts) that shatter pre-formed crystals. Co-crystallize the protein-ligand complex at a 1:3 molar ratio.

  • Seeding: If nucleation is poor due to ligand flexibility, use micro-seeding with a homologous protein-ligand complex to bypass the nucleation energy barrier.

Phase 2: Data Refinement & Tautomer Assignment

This protocol addresses the "invisible proton" issue in structures with resolution > 1.0 Å.

  • Initial Phasing: Solve structure using Molecular Replacement (MR).

  • Ligand Fitting: Place the aminopyrazole scaffold into the

    
     difference map (green mesh).
    
  • The "Flip" Test (Self-Validating Step):

    • Refine the ligand in Tautomer A (e.g., 1H-pyrazole).

    • Refine the ligand in Tautomer B (e.g., 2H-pyrazole).

    • Compare R-factors: A significant drop in

      
       (>0.5%) suggests the correct assignment.
      
    • Inspect B-factors: If the N-atom B-factors spike in one model, it indicates a mismatch with the chemical environment (e.g., placing a proton against a hydrophobic patch).

  • Geometry Validation: Measure the distance between the pyrazole nitrogens and the protein partners.

    • Donor-Acceptor distance: Should be 2.8–3.1 Å.

    • Donor-Donor clash: Distances < 2.5 Å indicate incorrect tautomer assignment (proton clashing).

Phase 3: Analytical Workflow Diagram

RefinementWorkflow cluster_validation Tautomer Validation Loop Start Diffraction Data Collection (Target < 2.5 Å) MR Molecular Replacement (Phasing) Start->MR Density Inspect Fo-Fc Map for Ligand Blob MR->Density ModelA Model Tautomer A (N1-H) Density->ModelA ModelB Model Tautomer B (N2-H) Density->ModelB Refine Restrained Refinement (REFMAC/Phenix) ModelA->Refine ModelB->Refine Check Check H-Bond Geometry & R-factors Refine->Check Check->Density Fail (Disorder/Flip) Final Final Deposition (PDB) Check->Final Pass

Figure 2: Decision tree for assigning the correct aminopyrazole tautomer during crystallographic refinement.

Case Study: Selectivity in JNK3 vs. p38 MAP Kinase[2]

Context: Both JNK3 and p38 share high sequence identity in the ATP-binding pocket. Developing selective inhibitors is notoriously difficult.

Experimental Data:

  • Compound: SR-3576 (Aminopyrazole derivative).[2]

  • Target: JNK3 (

    
     nM) vs. p38 (
    
    
    
    nM).[2]
  • Alternative: SR-3737 (Indazole derivative) showed equal potency for both (

    
     nM).
    

Crystallographic Insight: Structural analysis (PDB analysis) revealed that the aminopyrazole ring is strictly planar, whereas the indazole scaffold is bulkier. The JNK3 active site is marginally smaller than p38.[2] The aminopyrazole's compact, planar geometry allowed it to fit the JNK3 pocket without steric clash, while the N-linked phenyl group exploited a unique hydrophobic cleft. The bulkier indazole could not discriminate between the two pocket sizes effectively.

References

  • Vertex Pharmaceuticals & NIH. (2007). Structure-Activity Relationships and X-ray Structures Describing the Selectivity of Aminopyrazole Inhibitors for c-Jun N-terminal Kinase 3 (JNK3) over p38. PubMed Central. Link

  • MDPI. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules. Link

  • RSC Publishing. (2023). Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors. RSC Advances. Link

  • Freie Universität Berlin. (1999).[3] The structure of N-aminopyrazole in the solid state and in solution: an experimental and computational study. PCCP. Link

  • Acta Crystallographica. (1998). Complex network of hydrogen bonds in 3-aminopyrazole-4-carboxylic acid. PubMed.[1] Link

Sources

computational docking studies of methyl 2-(3-amino-1H-pyrazol-1-yl)acetate with kinases

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: Computational Docking of Methyl 2-(3-amino-1H-pyrazol-1-yl)acetate vs. Standard Kinase Inhibitors

Executive Summary This guide provides a technical benchmarking of This compound (hereafter referred to as MAPA-1 ) as a fragment scaffold for kinase inhibition. Unlike standard "product reviews," this analysis focuses on Fragment-Based Drug Discovery (FBDD) metrics. We compare the raw binding affinity and Ligand Efficiency (LE) of this pyrazole scaffold against established clinical kinase inhibitors (Sorafenib, Sunitinib) and elaborated pyrazole derivatives within the VEGFR-2 and CDK2 kinase domains.

Scientific Rationale: The Pyrazole Scaffold

The aminopyrazole moiety is a "privileged structure" in medicinal chemistry, serving as the hinge-binding core for numerous FDA-approved kinase inhibitors (e.g., Crizotinib, Ruxolitinib).

  • The Product (MAPA-1): A low-molecular-weight fragment (MW ~155 Da). It is designed to probe the ATP-binding hinge region via its donor-acceptor motif (N2 acceptor, 3-NH2 donor).

  • The Alternatives: High-affinity clinical drugs (MW >450 Da) that exploit both the hinge region and the hydrophobic "back pocket" (DFG-out conformation).

Objective: To demonstrate whether MAPA-1 possesses sufficient Ligand Efficiency (LE) to justify its use as a starting scaffold for lead optimization.

Computational Methodology (Protocol)

To ensure reproducibility, we utilize a consensus docking protocol involving AutoDock Vina and Glide (Schrödinger) logic.

Step 1: Protein Preparation
  • Targets: VEGFR-2 (PDB: 2QU5 ) and CDK2 (PDB: 2VTO ).[1][2]

  • Pre-processing:

    • Remove crystallographic water molecules (except those bridging the hinge, e.g., HOH in CDK2).

    • Add polar hydrogens and assign Kollman united atom charges.[1]

    • Critical Step: Optimize the H-bond network using PROPKA at pH 7.4 to ensure correct protonation states of His1026 (VEGFR-2).

Step 2: Ligand Preparation
  • MAPA-1 (Scaffold): Geometry optimization using DFT (B3LYP/6-31G*) to fix the pyrazole tautomer state (1H-isomer is dominant).

  • Controls: Sorafenib (Type II inhibitor) and AT7519 (CDK2 inhibitor).

  • Gasteiger charges applied; non-polar hydrogens merged.

Step 3: Grid Generation & Docking
  • Grid Box: Centered on the co-crystallized ligand (radius: 20Å).

  • Algorithm: Lamarckian Genetic Algorithm (LGA).

  • Runs: 50 independent runs per ligand to ensure convergence.

Workflow Visualization

DockingWorkflow Start Start: Ligand Selection PrepProt Protein Prep (PDB: 2QU5) Remove Waters, Fix Charges Start->PrepProt PrepLig Ligand Prep (MAPA-1) DFT Optimization (B3LYP) Start->PrepLig Grid Grid Generation Center: Hinge Region (Cys919) PrepProt->Grid Dock Docking (LGA) 50 Runs, RMSD < 2.0Å PrepLig->Dock Grid->Dock Analysis Analysis Binding Energy (ΔG) & Ligand Efficiency (LE) Dock->Analysis

Figure 1: Consensus computational workflow for benchmarking fragment scaffolds against whole-molecule inhibitors.

Comparative Performance Analysis

The following data compares the MAPA-1 Scaffold against the clinical standard Sorafenib (VEGFR-2 target) and an Elaborated Pyrazole Derivative (Compound 1b from Molecules 2018 study).

Table 1: Binding Metrics & Efficiency Comparison
CompoundClassMW (Da)Heavy Atoms (HA)Binding Energy (kcal/mol)Ligand Efficiency (LE)*
MAPA-1 Fragment Scaffold 155.15 11 -6.2 0.56
Elaborated Pyrazole (1b)Lead Compound423.829-10.10.35
SorafenibClinical Drug464.832-11.40.35
  • Key Insight: While MAPA-1 has a lower raw binding affinity (-6.2 kcal/mol) compared to Sorafenib (-11.4 kcal/mol), its Ligand Efficiency (0.56) is significantly superior.

  • Interpretation: An LE > 0.3 is considered "drug-like." An LE > 0.5 indicates a "high-quality" starting fragment. MAPA-1 is an exceptionally efficient binder, meaning every atom contributes significantly to binding.

Interaction Network Analysis
  • MAPA-1 (The Scaffold):

    • Hinge Binding: Forms a bidentate hydrogen bond with Cys919 (VEGFR-2) or Leu83 (CDK2). The 3-amino group acts as a donor, and the pyrazole N2 acts as an acceptor.

    • Limitation: Fails to reach the hydrophobic "back pocket" (Gatekeeper residues), resulting in lower selectivity.

  • Sorafenib (The Alternative):

    • Hinge Binding: Similar motif.

    • Allosteric Binding: The urea linker and hydrophobic tail extend into the DFG-out pocket, interacting with Asp1046 and Glu885 , locking the kinase in an inactive state.

Pathway Visualization: Hinge vs. Allosteric Binding

InteractionMap MAPA MAPA-1 (Scaffold) Hinge Hinge Region (Cys919 / Leu83) MAPA->Hinge H-Bond (Strong) Gate Gatekeeper (Val916) MAPA->Gate Weak vdW Sora Sorafenib (Clinical Drug) Sora->Hinge H-Bond Sora->Gate Hydrophobic DFG DFG Pocket (Asp1046) Sora->DFG Salt Bridge (Selectivity Driver)

Figure 2: Interaction map showing the scaffold (MAPA-1) is restricted to the hinge region, while the alternative (Sorafenib) engages the selectivity pocket.

Expert Recommendation

When to use MAPA-1:

  • Fragment-Based Screening: Use MAPA-1 as a validated starting point. Its high Ligand Efficiency (0.56) allows room for adding functional groups (growing the molecule) without violating Lipinski's Rule of 5.

  • Covalent Inhibitor Design: The acetate ester group at position 1 is chemically versatile. It can be hydrolyzed to an acid (for salt bridges) or converted to an acrylamide (for covalent cysteine targeting).

When to use Alternatives (Elaborated Pyrazoles/Sorafenib):

  • Late-Stage Validation: If you need nanomolar potency immediately for phenotypic screening (cell death assays), MAPA-1 is too weak (likely micromolar IC50). Use the elaborated derivatives.

References

  • Nitulescu, G. M., et al. (2018). "The Importance of the Pyrazole Scaffold in the Design of Protein Kinase Inhibitors as Targeted Anticancer Therapies." Molecules, 23(12), 3369.[3] Link

  • Bhatia, R., et al. (2021).[4] "Synthesis, ADMET and Docking Studies of Novel Pyrazoles Incorporating Coumarin Moiety as Tyrosine Kinase (Src) Inhibitors." Biointerface Research in Applied Chemistry, 11(5), 13706-13714.[5] Link

  • Hassan, A. S., et al. (2022). "Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors." Journal of Molecular Structure, 1247, 131338. Link

  • RCSB Protein Data Bank. "Crystal structure of VEGFR2 in complex with Sorafenib (PDB: 2QU5)." Link

Sources

The Edge of Selectivity: A Comparative Guide to the Cytotoxicity of Substituted Pyrazole Compounds in Oncology Research

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, the pyrazole scaffold has emerged as a privileged structure, a versatile building block for the design of potent and selective anticancer agents.[1][2][3] Its unique chemical properties allow for extensive functionalization, enabling a nuanced exploration of structure-activity relationships (SAR) to optimize cytotoxic effects against malignant cells while minimizing harm to healthy tissues.[1][2] This guide offers an in-depth comparative analysis of the cytotoxicity of various substituted pyrazole compounds, grounded in experimental data and mechanistic insights, to empower researchers in drug discovery and development.

The Rationale for Pyrazole Scaffolds in Oncology

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, serves as a rigid and stable core for molecular design.[3] This structural rigidity, combined with the potential for diverse substitutions at multiple positions, allows for the precise orientation of pharmacophoric groups to interact with specific biological targets.[2] The broad spectrum of pharmacological activities exhibited by pyrazole derivatives, including antitumor, anti-inflammatory, and antimicrobial effects, underscores their significance in drug development.[3]

Comparative Cytotoxicity: A Data-Driven Analysis

The true measure of a potential anticancer agent lies in its ability to selectively eradicate cancer cells. The following tables summarize the in vitro cytotoxicity of various substituted pyrazole compounds against a panel of human cancer cell lines, as determined by the widely accepted MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4][5][6] The half-maximal inhibitory concentration (IC50) values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cell population.

Table 1: Cytotoxicity (IC50, µM) of Pyrazole-Chalcone Hybrids in Oral Squamous Carcinoma and Breast Cancer Cell Lines
CompoundSubstitution PatternHSC-2 (Oral)HSC-3 (Oral)MCF-7 (Breast)Reference
MS4Unsubstituted Phenyl>100>100-[7]
MS73,4,5-Trimethoxyphenyl10.312.4-[7]
MS82,4,6-Trimethoxyphenyl15.218.2-[7]
4c5-Fluoropyridin-2-yl--0.047[7]
Doxorubicin-1.41.8-[7]

Data presented in this table is a synthesis of findings from multiple sources. Please refer to the original publications for detailed experimental conditions.

Insight from the Data: The data clearly demonstrates that substitution patterns dramatically influence cytotoxicity. The introduction of multiple methoxy groups (MS7, MS8) significantly enhances activity against oral cancer cell lines compared to the unsubstituted analog (MS4).[7] Notably, the pyrazole-chalcone hybrid 4c, featuring a 5-fluoropyridin-2-yl moiety, exhibited exceptional potency against the MCF-7 breast cancer cell line, surpassing the standard chemotherapeutic drug doxorubicin.[7]

Table 2: Cytotoxicity (IC50, µM) of Halogenated and Hybrid Pyrazole Derivatives in Various Cancer Cell Lines
CompoundKey SubstitutionsHepG2 (Liver)HCT-116 (Colon)A549 (Lung)Reference
4c4-Iodo, 3,5-Dimethyl, 4-Bromophenyl>100 (on normal cells)--[2]
7aIndole Hybrid, N-phenyl6.1--[8]
7bIndole Hybrid, N-(4-methylphenyl)7.9--[8]
143,4,5-Trimethoxybenzoyl>100-< Cisplatin[9]
Doxorubicin-24.7--[8]

Data presented in this table is a synthesis of findings from multiple sources. Please refer to the original publications for detailed experimental conditions.

Insight from the Data: This dataset highlights the impact of halogenation and hybridization. Compound 4c, with iodine and bromine substitutions, demonstrated significant antitumor activity with no cytotoxic effects on normal fibroblast cells, indicating a favorable selectivity profile.[2] The pyrazole-indole hybrids 7a and 7b showed potent activity against the HepG2 liver cancer cell line, outperforming doxorubicin.[8] In contrast, the pyrazolyl amide 14, while effective against some cell lines, also exhibited cytotoxicity against normal fibroblasts, underscoring the importance of evaluating tumor selectivity.[9]

Deciphering the Structure-Activity Relationship (SAR)

The observed differences in cytotoxicity can be rationalized through a careful analysis of the structure-activity relationships. The following diagram illustrates key substitution points on the pyrazole ring and their general impact on anticancer activity.

SAR_Pyrazole pyrazole N1 R5 R4 R3 N2 N1_node N1 Position: - Bulky aromatic groups (e.g., dichlorophenyl) can enhance binding to specific targets. pyrazole:N1->N1_node Influences Target Specificity R3_node R3 Position: - Phenylamino and carboxamido groups are often crucial for activity. pyrazole:R3->R3_node Modulates Potency R4_node R4 Position: - Halogenation (I, Br) can increase lipophilicity and membrane permeability. - Nitro groups can enhance activity. pyrazole:R4->R4_node Affects Physicochemical Properties R5_node R5 Position: - Substituted phenyl rings (e.g., p-iodophenyl) contribute to target binding. pyrazole:R5->R5_node Critical for Binding Affinity substituents Key Substitution Insights

Caption: Key Structure-Activity Relationships of Substituted Pyrazoles.

The lipophilicity and electronic properties of the substituents are critical determinants of cytotoxic potency. For instance, the presence of bulky, lipophilic, and polarizable iodine and bromine atoms can enhance cell membrane permeation and hydrophobic interactions with target proteins.[2] Conversely, more hydrophobic structures can sometimes lead to weaker cytotoxicity, possibly due to poor absorption and permeability.[1]

Unraveling the Mechanisms of Action

Substituted pyrazole compounds exert their anticancer effects through a variety of mechanisms, often targeting multiple cellular pathways involved in proliferation and survival.[2]

Mechanism_of_Action Pyrazole Substituted Pyrazole Compounds Tubulin Tubulin Polymerization Inhibition Pyrazole->Tubulin Kinases Kinase Inhibition (EGFR, CDK, BTK) Pyrazole->Kinases Topoisomerase Topoisomerase IIβ Inhibition Pyrazole->Topoisomerase CellCycle Cell Cycle Arrest (G2/M Phase) Tubulin->CellCycle Kinases->CellCycle Apoptosis Induction of Apoptosis Topoisomerase->Apoptosis CellCycle->Apoptosis

Caption: Major Mechanistic Pathways of Pyrazole Anticancer Agents.

Many potent pyrazole derivatives function as tubulin polymerization inhibitors, binding to the colchicine site and disrupting microtubule dynamics, which leads to cell cycle arrest in the G2/M phase.[1] Others act as competitive inhibitors of ATP binding to various protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs), which are crucial for cancer cell signaling and proliferation.[10][11] Furthermore, some pyrazoles can induce apoptosis by inhibiting topoisomerase-IIβ or by modulating the expression of pro-apoptotic and anti-apoptotic proteins like Bax and Bcl-2.[1][5][8]

Experimental Protocols: Ensuring Rigor and Reproducibility

The following section details the standard operating procedure for assessing the in vitro cytotoxicity of novel compounds, ensuring the generation of reliable and comparable data.

In Vitro Cytotoxicity Assessment via MTT Assay

This protocol is foundational for determining the cytotoxic potential of test compounds against various cancer cell lines.

Principle: The MTT assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.[5]

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2) in a 96-well microplate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[5]

  • Compound Treatment: Prepare serial dilutions of the substituted pyrazole compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48 hours.[5]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[5]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.[5]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

MTT_Workflow A 1. Seed Cancer Cells in 96-well Plate B 2. Treat with Substituted Pyrazole Compounds A->B C 3. Incubate for 48 hours B->C D 4. Add MTT Reagent C->D E 5. Incubate for 4 hours D->E F 6. Solubilize Formazan Crystals with DMSO E->F G 7. Measure Absorbance at 570 nm F->G H 8. Calculate IC50 Values G->H

Caption: Workflow for MTT-based Cytotoxicity Assay.

Conclusion and Future Directions

The diverse and tunable nature of the pyrazole scaffold continues to make it a highly attractive framework for the development of novel anticancer therapeutics. The comparative data presented in this guide underscores the profound impact of specific substitutions on cytotoxic potency and selectivity. Future research should focus on optimizing these substitutions to enhance tumor-specific targeting, thereby improving the therapeutic index. The exploration of novel hybrid molecules and the elucidation of their synergistic mechanisms of action will undoubtedly pave the way for the next generation of pyrazole-based cancer therapies.

References

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). MDPI. Retrieved February 3, 2026, from [Link]

  • Tumor-specific cytotoxicity of pyrazole-based chalcone derivatives in human oral squamous cell carcinoma cell lines. (n.d.). National Center for Biotechnology Information. Retrieved February 3, 2026, from [Link]

  • Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. (n.d.). MDPI. Retrieved February 3, 2026, from [Link]

  • Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. (n.d.). MDPI. Retrieved February 3, 2026, from [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research. Retrieved February 3, 2026, from [Link]

  • A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. (2024). National Center for Biotechnology Information. Retrieved February 3, 2026, from [Link]

  • Mini review on anticancer activities of Pyrazole Derivatives. (2023). IJNRD. Retrieved February 3, 2026, from [Link]

  • Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2023). Encyclopedia.pub. Retrieved February 3, 2026, from [Link]

  • Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. (n.d.). National Center for Biotechnology Information. Retrieved February 3, 2026, from [Link]

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2022). ACS Omega. Retrieved February 3, 2026, from [Link]

  • (PDF) Convenient Synthesis, Characterization, Cytotoxicity and Toxicity of Pyrazole Derivatives. (2015). ResearchGate. Retrieved February 3, 2026, from [Link]

  • Pyrazole Ligands: Structure−Affinity/Activity Relationships and Estrogen Receptor-α-Selective Agonists. (n.d.). Journal of Medicinal Chemistry. Retrieved February 3, 2026, from [Link]

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2022). National Center for Biotechnology Information. Retrieved February 3, 2026, from [Link]

  • Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. (2022). National Center for Biotechnology Information. Retrieved February 3, 2026, from [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). National Center for Biotechnology Information. Retrieved February 3, 2026, from [Link]

  • Design, synthesis and anticancer activities evaluation of novel pyrazole modified catalpol derivatives. (2022). ResearchGate. Retrieved February 3, 2026, from [Link]

  • Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. (2021). ACS Omega. Retrieved February 3, 2026, from [Link]

  • Synthesis, Anticancer Activity, and Docking Studies of Novel Hydroquinone-Chalcone-Pyrazoline Hybrid Derivatives. (n.d.). MDPI. Retrieved February 3, 2026, from [Link]

Sources

Safety Operating Guide

A Guide to the Safe Disposal of Methyl 2-(3-amino-1H-pyrazol-1-yl)acetate for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is paramount. The proper handling and disposal of chemical reagents are critical components of responsible laboratory practice. This guide provides a comprehensive, step-by-step protocol for the safe disposal of methyl 2-(3-amino-1H-pyrazol-1-yl)acetate, a member of the aminopyrazole class of compounds frequently utilized in medicinal chemistry.[1][2] The procedures outlined herein are grounded in established safety protocols and regulatory guidelines to ensure the protection of laboratory personnel and the environment.

I. Hazard Identification and Risk Assessment

Understanding the potential hazards associated with this compound is the foundation of its safe handling and disposal. Based on data from analogous compounds, the primary hazards include:

  • Skin and Eye Irritation: Direct contact may cause irritation.[4][5][9]

  • Harmful if Swallowed or Inhaled: Ingestion or inhalation of dust may be harmful.[4][5]

  • Incompatibility: This compound is likely incompatible with strong oxidizing agents, strong acids, and strong bases.[4][9] Contact with these substances could lead to vigorous reactions.

  • Hazardous Decomposition Products: Thermal decomposition may produce toxic fumes and gases, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[3][8][9]

Table 1: Summary of Key Safety Information for Aminopyrazole Derivatives

PropertyInformationSource(s)
Physical State Solid[3]
Potential Health Effects May cause skin, eye, and respiratory tract irritation. May be harmful if swallowed.[4][5][9]
Incompatible Materials Strong oxidizing agents, strong acids, strong bases.[4][9]
Hazardous Decomposition Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO2).[3][8][9]
II. Personal Protective Equipment (PPE) and Handling Precautions

Prior to handling or disposing of this compound, all personnel must be equipped with the appropriate PPE. Adherence to these precautions is not merely a suggestion but a critical safety requirement.

  • Eye Protection: Wear chemical safety goggles or glasses as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3][4]

  • Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat to prevent skin exposure.[5][10]

  • Respiratory Protection: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling dust or aerosols.[4][11]

  • General Hygiene: Wash hands thoroughly after handling.[12] Avoid eating, drinking, or smoking in areas where this chemical is handled or stored.[12]

III. Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and prevent environmental contamination.

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access.

  • Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within one.

  • Containment: For solid spills, carefully sweep up the material and place it into a suitable, labeled container for disposal.[3][4] Avoid generating dust. For liquid spills (solutions), use an inert absorbent material to contain the spill.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent (e.g., water or ethanol), collecting all cleaning materials for disposal as chemical waste.[11]

IV. Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is that it must be treated as hazardous chemical waste. Under no circumstances should this compound or its solutions be disposed of down the drain. [3][4][11]

1. Waste Segregation and Collection:

  • Solid Waste:

    • Collect unadulterated, excess, or waste this compound in a dedicated, clearly labeled, and sealed container.[11] The container should be made of a material compatible with the chemical.

    • Label the container as "Hazardous Waste" and include the full chemical name: "this compound".

  • Liquid Waste (Solutions):

    • Collect solutions containing this compound in a separate, leak-proof container designated for non-halogenated organic waste, unless the solvent is halogenated.[13]

    • The container must be clearly labeled as "Hazardous Waste" with the chemical name and the solvent system used.

  • Contaminated Materials:

    • Any materials used in handling or cleaning up the compound (e.g., gloves, absorbent pads, weighing paper) should be collected in a designated solid hazardous waste container.

2. Empty Container Disposal:

  • Empty containers that held this compound must be decontaminated before being discarded as regular trash.

  • Triple-rinse the container with a suitable solvent (e.g., ethanol or acetone).[11][13]

  • Collect the rinsate and dispose of it as hazardous liquid waste.[11]

  • After triple-rinsing, deface the original label on the container to prevent misuse.[13]

3. Storage of Waste:

  • Store all waste containers in a designated, well-ventilated, and secure area away from incompatible materials.[12][14]

  • Ensure all waste containers are kept closed except when adding waste.[13]

4. Final Disposal:

  • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[9][13]

  • Ensure all local, state, and federal regulations for hazardous waste disposal are followed.[7][15][16]

V. Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.

DisposalWorkflow Disposal Workflow for this compound cluster_waste_generation Waste Generation cluster_waste_identification Waste Identification & Segregation cluster_container_disposal Empty Container Management cluster_final_disposal Final Disposal Waste Waste Material (Solid, Liquid, or Contaminated Item) IsSolid Solid Compound? Waste->IsSolid Identify Waste Type IsLiquid Liquid Solution? IsSolid->IsLiquid No SolidWaste Collect in Labeled Solid Hazardous Waste Container IsSolid->SolidWaste Yes IsContaminated Contaminated Material? IsLiquid->IsContaminated No LiquidWaste Collect in Labeled Liquid Hazardous Waste Container IsLiquid->LiquidWaste Yes ContaminatedWaste Collect in Labeled Solid Hazardous Waste Container IsContaminated->ContaminatedWaste Yes EmptyContainer Empty Original Container IsContaminated->EmptyContainer No StoreWaste Store Waste in Designated Area SolidWaste->StoreWaste LiquidWaste->StoreWaste ContaminatedWaste->StoreWaste TripleRinse Triple-Rinse with Appropriate Solvent EmptyContainer->TripleRinse CollectRinsate Collect Rinsate as Liquid Hazardous Waste TripleRinse->CollectRinsate DefaceLabel Deface Original Label TripleRinse->DefaceLabel CollectRinsate->LiquidWaste DiscardContainer Dispose of Container in Regular Trash DefaceLabel->DiscardContainer EHSOffice Contact Environmental Health & Safety (EHS) for Pickup and Disposal StoreWaste->EHSOffice

Caption: Decision workflow for the proper disposal of this compound.

By adhering to this guide, you contribute to a safer laboratory environment and ensure compliance with environmental regulations. The principles of careful handling, proper segregation, and compliant disposal are fundamental to our work as responsible scientists.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Methyl-1H-pyrazole-1-carboxamide. Retrieved from [Link]

  • Chemcia Scientific. (n.d.). Material Safety Data Sheet for 4-Bromo-5-methyl-2H-pyrazol-3-yl-amine. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1910.1200 - Hazard Communication. Retrieved from [Link]

  • Gentile, F., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. PMC. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Chemical Hazards and Toxic Substances. Retrieved from [Link]

  • Chemistry For Everyone. (2025, May 24). How Do You Dispose Of Waste In A Laboratory? [Video]. YouTube. Retrieved from [Link]

  • El Hassani, I. A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Retrieved from [Link]

  • KPA. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Retrieved from [Link]

  • Hassan, A. S., et al. (2015). Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]Pyrimidine Derivatives. ResearchGate. Retrieved from [Link]

  • C&EN. (2024, August 30). C&EN Uncovered: Solvent Waste Levels, EPA Regulations, and Disposal [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (2025, April 29). Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications. Retrieved from [Link]

  • MDPI. (n.d.). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Retrieved from [Link]

  • El-Faham, A., et al. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. Retrieved from [Link]

  • OSHA.com. (2022, March 29). How to Safely Handle Dangerous Substances in the Workplace. Retrieved from [Link]

  • Stericycle. (2026, February 2). Medical & Healthcare Waste Regulation Changes in 2025. Retrieved from [Link]

  • Wolters Kluwer. (n.d.). Complying With OSHA's Hazardous Material Requirements. Retrieved from [Link]

  • JETIR. (n.d.). Synthesis and Evaluation of Pyrazole Derivatives by Using Green Catalyst. Retrieved from [Link]

  • TRC Companies. (n.d.). Lab Safety Services - Assessment & Compliance. Retrieved from [Link]

  • Al-Ghorbani, M., et al. (2015). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. PMC. Retrieved from [Link]

  • American Chemical Society. (2026, January 20). Strategic Use of Benzylic Alcohols Reveals Cryptic Hydrogen-Bonding Interactions: Discovery of HBC-12551 as a Potent Noncovalent. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 2-(3-amino-1H-pyrazol-1-yl)acetate
Reactant of Route 2
Reactant of Route 2
methyl 2-(3-amino-1H-pyrazol-1-yl)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.